A1AR antagonist 5
Description
The exact mass of the compound 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is 326.0934388 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHZEYYOVXBBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Mechanism of A1 Adenosine Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of A1 Adenosine Receptor (A1AR) antagonists. By competitively binding to the A1AR, these molecules block the physiological effects of adenosine, a ubiquitous nucleoside that plays a critical role in regulating a wide array of bodily functions. This guide details the intricate signaling pathways modulated by A1AR antagonists, presents quantitative data for key antagonists, and provides comprehensive experimental protocols for their characterization.
Core Mechanism of Action: Reversing Adenosine-Mediated Inhibition
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, primarily couples to the inhibitory G protein, Gαi.[1][2][3] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] A1AR antagonists function by competitively occupying the adenosine binding site on the receptor, thereby preventing adenosine from binding and initiating this inhibitory cascade. The blockade of A1AR by an antagonist effectively removes the "brake" that adenosine imposes on cellular activity, leading to a variety of physiological responses depending on the tissue and cell type.
The primary downstream effect of A1AR antagonism is the disinhibition of adenylyl cyclase, leading to an increase in cAMP production. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate numerous downstream targets, influencing neurotransmitter release, ion channel activity, and gene expression.
Beyond the canonical cAMP pathway, A1AR activation can also modulate other signaling cascades, including the Phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and the activation of various mitogen-activated protein kinases (MAPKs). By blocking the initial receptor activation, A1AR antagonists prevent these downstream signaling events from occurring.
Signaling Pathways Modulated by A1AR Antagonists
The intricate network of signaling pathways affected by A1AR antagonists is best visualized to appreciate the complexity of their mechanism of action.
Quantitative Data for A1AR Antagonists
The affinity and potency of A1AR antagonists are critical parameters in drug development. The following table summarizes key quantitative data for a selection of well-characterized A1AR antagonists.
| Compound | Target | Ki (nM) | IC50 (nM) | Species | Notes | Reference |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | A1AR | 0.46 | - | Human | Highly potent and selective A1AR antagonist. | |
| SLV320 (Derenofylline) | A1AR | 1 | - | Human | Selective A1AR antagonist. | |
| A1AR antagonist 1 (compound 18g) | A1AR | 2.08 | - | Human | Potent A1 antagonist with activity at A2A and A2B. | |
| A1AR antagonist 2 (compound 18h) | A1AR | 1.49 | - | Human | Potent A1 antagonist with activity at A2A and A2B. | |
| XAC (Xanthine amine congener) | A1AR | - | 1.8 | Human | Potent A1 and A2 receptor antagonist. | |
| p-DITC-XAC | A1AR | - | 51.8 | Rat | Irreversible antagonist. | |
| m-DITC-XAC | A1AR | - | 26.6 | Rat | Irreversible antagonist. | |
| Compound 4a | A1AR | 76 | - | Human | Selective for hA1 AR. | |
| Compound 10b | A1AR | pKi = 7.95 | - | Human | High affinity at A1R and A3R. |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Experimental Protocols
The characterization of A1AR antagonists relies on a suite of robust in vitro assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the A1AR.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the A1AR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an A1AR antagonist to block the agonist-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the A1AR in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Addition: Add increasing concentrations of the A1AR antagonist to the wells.
-
Agonist Stimulation: Add a fixed concentration of an A1AR agonist (e.g., N-ethylcarboxamidoadenosine, NECA) to all wells except the basal control.
-
Incubation: Incubate the plate for a specific time to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. The concentration of antagonist that inhibits 50% of the agonist-induced response is the IC50 value.
Fluorescence Correlation Spectroscopy (FCS)
FCS is a powerful technique to study the binding of a fluorescently labeled antagonist to the A1AR on living cells in real-time.
Methodology Overview:
-
Fluorescent Labeling: The A1AR antagonist of interest is chemically conjugated to a fluorescent dye.
-
Microscopy Setup: A confocal microscope is used to focus a laser beam into a very small, defined observation volume within a sample of live cells expressing the A1AR.
-
Data Acquisition: As fluorescently labeled antagonist molecules diffuse in and out of the observation volume, fluctuations in the fluorescence intensity are recorded with high temporal resolution.
-
Autocorrelation Analysis: The recorded fluorescence intensity fluctuations are analyzed using an autocorrelation function. This analysis provides information about the diffusion time of the fluorescent molecules.
-
Binding Analysis: When the fluorescent antagonist binds to the much larger A1AR on the cell membrane, its diffusion slows down significantly. This change in diffusion time is detected by FCS and can be used to quantify the binding affinity and kinetics of the antagonist.
Conclusion
A1AR antagonists represent a diverse class of molecules with significant therapeutic potential. Their core mechanism of action, the competitive blockade of adenosine's inhibitory effects, leads to a cascade of downstream signaling events that can be harnessed for therapeutic benefit in a variety of diseases. A thorough understanding of the underlying signaling pathways, coupled with robust quantitative characterization using the experimental protocols outlined in this guide, is essential for the successful development of novel and effective A1AR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
A1 Adenosine Receptor (A1AR) Antagonist Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the A1 adenosine receptor (A1AR) antagonist signaling pathway. The A1AR, a class A G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention. A1AR antagonists, by blocking the endogenous ligand adenosine, modulate a cascade of intracellular events with wide-ranging physiological effects. This document details the core signaling mechanisms, provides quantitative data for key antagonists, outlines experimental protocols for their characterization, and visualizes the intricate pathways involved.
Core Signaling Pathway of A1AR Antagonists
The A1 adenosine receptor primarily couples to inhibitory G-proteins of the Gi/o family.[1] Under basal conditions, the binding of adenosine to A1AR activates this G-protein, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly modulate the activity of various ion channels.
A1AR antagonists are competitive ligands that bind to the A1 receptor but do not induce the conformational change required for G-protein activation.[3] By blocking adenosine binding, these antagonists prevent the initiation of this signaling cascade, effectively disinhibiting adenylyl cyclase and preventing the Gβγ-mediated effects on ion channels. This leads to an increase in cAMP levels and a reversal of the downstream effects of adenosine.
Beyond the canonical adenylyl cyclase pathway, A1AR activation has been shown to influence other signaling cascades, including the Phospholipase C (PLC) pathway. Activation of A1AR can lead to the activation of PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[4] This, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) cascade. A1AR antagonists would therefore also block these downstream effects.
Quantitative Data: A1AR Antagonist Affinities and Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several well-characterized A1AR antagonists. This data is crucial for comparing the relative potencies and selectivities of these compounds.
| Antagonist | Receptor Subtype | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Human A1 | 0.46 - 2.52 | 13.0 | Radioligand Binding, cAMP Assay | [ProbeChem] |
| SLV320 (Derenofylline) | Human A1 | 1 | - | Radioligand Binding | [ProbeChem] |
| KW-3902 (Roliparam) | Human A1 | <10 | - | Not Specified | |
| BG9928 | Human A1 | <10 | - | Not Specified | |
| 8-Cyclopentyltheophylline (CPT) | A1 | - | - | Not Specified | |
| Theophylline | Non-selective | - | - | Not Specified | |
| Caffeine | Non-selective | - | - | Not Specified |
Experimental Protocols
Radioligand Binding Assay for A1AR
This protocol determines the affinity (Ki) of a test compound for the A1AR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing A1AR (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]DPCPX or [3H]CCPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (A1AR antagonists)
-
Non-specific binding control (e.g., high concentration of a known A1AR ligand like NECA)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing A1AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand at a fixed concentration (typically near its Kd value)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an A1AR antagonist to block the adenosine-mediated inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Materials:
-
Cells expressing A1AR (e.g., CHO or HEK293 cells)
-
Adenosine or a stable A1AR agonist (e.g., NECA)
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (A1AR antagonists)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Plate cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in a serum-free medium for a short period.
-
Antagonist Treatment: Add the test A1AR antagonist at various concentrations to the wells and incubate.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the A1AR agonist (e.g., adenosine) and forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The concentration of the antagonist that produces 50% of the maximal response (IC50) is determined.
Visualizations of Signaling Pathways and Workflows
A1AR Antagonist Signaling Pathway
Caption: A1AR antagonist blocks adenosine-mediated signaling pathways.
Radioligand Binding Assay Workflow
Caption: Workflow for A1AR radioligand binding assay.
cAMP Accumulation Assay Workflow
Caption: Workflow for A1AR antagonist cAMP accumulation assay.
References
- 1. Adenosine inhibits calcium channel currents via A1 receptors on salamander retinal ganglion cells in a mini-slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. CD73-Adenosine A1R Axis Regulates the Activation and Apoptosis of Hepatic Stellate Cells Through the PLC-IP3-Ca2+/DAG-PKC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Medicinal Chemistry of A1 Adenosine Receptor (A1AR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the medicinal chemistry of A1 adenosine receptor (A1AR) antagonists, focusing on their structure-activity relationships (SAR), experimental evaluation, and the underlying signaling pathways. The A1AR, a G protein-coupled receptor (GPCR), is a promising drug target for a variety of conditions, including congestive heart failure, asthma, anxiety, and dementia.[1]
A1AR Signaling Pathways
The A1AR primarily couples to Gi/o proteins.[2][3] Upon activation by its endogenous ligand, adenosine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] The βγ subunit can activate various downstream effectors, including phospholipase C (PLC) and certain potassium channels, while inhibiting N-, P-, and Q-type calcium channels. This cascade of events ultimately leads to neuronal inhibition and other physiological responses.
Below is a diagram illustrating the canonical A1AR signaling pathway.
Caption: Canonical A1AR signaling pathway.
Medicinal Chemistry of A1AR Antagonists
The development of A1AR antagonists has primarily focused on two major structural classes: xanthine derivatives and non-xanthine heterocyclic compounds.
Xanthines, such as caffeine and theophylline, are the prototypical adenosine receptor antagonists. Medicinal chemistry efforts have focused on substitutions at the N1, N3, and C8 positions to enhance affinity and selectivity for the A1AR.
Structure-Activity Relationship (SAR) of Xanthine Derivatives:
-
N1 and N3 Positions: Substitution with alkyl groups, such as propyl, is often optimal for A1AR affinity.
-
C8 Position: This position is crucial for selectivity. Bulky cycloalkyl groups, like cyclopentyl or noradamantyl, generally confer high affinity and selectivity for the A1AR over other adenosine receptor subtypes.
Table 1: Binding Affinities of Representative Xanthine-Based A1AR Antagonists
| Compound | R1 | R3 | R8 | Ki (nM) at human A1AR | A2A/A1 Selectivity Ratio |
| DPCPX (40) | n-Propyl | n-Propyl | Cyclopentyl | ~1 | High |
| Rolofylline (KW-3902, 41) | n-Propyl | n-Propyl | 3-Noradamantyl | < 10 | > 200 |
| Naxifylline (BG9719, 42) | n-Propyl | n-Propyl | Bicycloalkyl | < 10 | 2400 |
| PSB-36 (44) | n-Butyl | 3-Hydroxypropyl | Noradamantyl | ~0.5 | High |
Note: Ki values and selectivity can vary depending on the assay conditions and species.
A diverse range of non-xanthine scaffolds has been explored to overcome some of the limitations of xanthine-based antagonists, such as poor water solubility and potential off-target effects. These include pyrazolopyridines, triazolopyrimidines, and pyrazolopyridazines.
Table 2: Binding Affinities of Representative Non-Xanthine A1AR Antagonists
| Compound | Scaffold | Ki (nM) at human A1AR | A2A/A1 Selectivity Ratio |
| FK-453 (45) | Pyrazolopyridine | ~5 | > 200 |
| SLV320 (46) | 7-Deazaadenine | < 10 | > 200 |
| FR166124 (3a) | Pyrazolo[1,5-a]pyridine | Potent | High |
| Compound 8r | Pyrazolo[1,5-a]pyridine | Potent | High |
Experimental Protocols
The evaluation of novel A1AR antagonists involves a series of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and pharmacokinetic properties.
This assay is used to determine the binding affinity (Ki) of a test compound for the A1AR.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the A1AR (e.g., CHO cells stably expressing human A1AR).
-
Incubation: The membranes are incubated with a radiolabeled A1AR antagonist (e.g., [³H]DPCPX) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Detailed Methodology:
-
Cell Culture: Cells expressing the A1AR are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with the test antagonist at various concentrations.
-
Stimulation: The cells are then stimulated with an A1AR agonist (e.g., NECA) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and the IC50 or pA2 value is determined.
Below is a diagram illustrating a typical workflow for the discovery and evaluation of A1AR antagonists.
Caption: A1AR antagonist drug discovery workflow.
Conclusion
The medicinal chemistry of A1AR antagonists has evolved significantly, leading to the development of potent and selective compounds with therapeutic potential. The continuous exploration of novel scaffolds and a deeper understanding of the structure-activity relationships are crucial for the design of next-generation A1AR antagonists with improved drug-like properties. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds, facilitating their progression from discovery to clinical development.
References
- 1. Medicinal Chemistry and Therapeutic Potential of Agonists, Antagonists and Allosteric Modulators of A1 Adenosine Receptor: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
Target Validation of A1 Adenosine Receptor (A1AR) Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for A1 adenosine receptor (A1AR) antagonists. The A1AR, a G protein-coupled receptor, is a promising therapeutic target for a variety of conditions, including congestive heart failure and renal dysfunction. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the intricate signaling pathways and experimental workflows involved in the validation process.
Core Quantitative Data
The following tables present a summary of the binding affinities, selectivity, and pharmacokinetic parameters of key A1AR antagonists that have been extensively studied in preclinical and clinical settings.
Table 1: In Vitro Binding Affinity and Selectivity of A1AR Antagonists
| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity (fold vs. hA₂ₐ) | Reference |
| KW-3902 (Rolofylline) | hA₁AR | < 10 | > 200 | [1] |
| rA₁AR | 0.19 | 890 | [2] | |
| rA₂ₐAR | 170 | [2] | ||
| gpA₁AR | 1.3 | [2] | ||
| dA₁AR | 10 | [2] | ||
| BG9928 (Tonapofylline) | hA₁AR | < 10 | > 200 | |
| SLV320 | hA₁AR | 1 | 200-4000 | |
| hA₂ₐAR | > 200 | |||
| hA₂₋AR | > 200 | |||
| hA₃AR | > 4000 |
h: human, r: rat, gp: guinea-pig, d: dog
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of A1AR Antagonists
| Compound | Species | Route | Tₘₐₓ (h) | T₁/₂ (h) | Primary Excretion Route | Reference |
| KW-3902 (Rolofylline) | Rat | p.o. | - | - | - | |
| BG9928 (Tonapofylline) | Human | p.o. | 2-4 | 21.7 | Feces (71.9%) | |
| SLV320 | Human | i.v. | - | - | - |
p.o.: oral, i.v.: intravenous
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in the validation of A1AR antagonists are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the affinity and selectivity of antagonist compounds for the A1AR. A common protocol involves the use of a radiolabeled A1AR antagonist, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the A1AR.
Materials:
-
Cell membranes expressing the human A1AR (e.g., from CHO or HEK293 cells)
-
[³H]DPCPX (specific activity ~120 Ci/mmol)
-
Test antagonist compounds
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing A1AR in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of cell membrane suspension (typically 50-100 µg of protein)
-
50 µL of [³H]DPCPX at a final concentration near its K₋ (e.g., 1 nM)
-
50 µL of various concentrations of the test antagonist or vehicle (for total binding) or a high concentration of a known A1AR ligand like unlabeled DPCPX (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test antagonist from a concentration-response curve and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
cAMP Accumulation Assay
This functional assay assesses the ability of an A1AR antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the functional potency (e.g., K₋) of an A1AR antagonist.
Materials:
-
CHO-K1 cells stably expressing the human A1AR (CHO-hA1AR)
-
Forskolin
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA)
-
Test antagonist compounds
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture CHO-hA1AR cells to an appropriate confluency in 96-well or 384-well plates.
-
Assay Protocol:
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and increase basal cAMP levels) in the presence of a fixed concentration of an A1AR agonist (e.g., CPA at its EC₈₀) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis: Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC₅₀ value and subsequently the K₋ value using the Schild equation.
In Vivo Assessment of Renal Function
These studies are crucial for validating the therapeutic potential of A1AR antagonists in improving renal function, particularly in the context of heart failure.
Objective: To evaluate the diuretic and natriuretic effects of an A1AR antagonist in an animal model.
Animal Model: Saline-loaded rats are commonly used to assess diuretic and natriuretic responses.
Procedure:
-
Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats to metabolic cages.
-
Dosing: Administer the A1AR antagonist or vehicle orally (p.o.) or intravenously (i.v.). A positive control such as furosemide can be included.
-
Saline Loading: Administer a saline load (e.g., 25 mL/kg, p.o.) to induce diuresis.
-
Urine Collection: Collect urine over a specified period (e.g., 5 or 24 hours).
-
Analysis: Measure the total urine volume. Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total urine output, and the total excretion of Na⁺ and K⁺. Compare the effects of the A1AR antagonist to the vehicle and positive control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the A1AR and a typical workflow for A1AR antagonist validation.
References
A Technical Guide to the Physiological Role of A1 Adenosine Receptor (A1AR) Antagonism by Compound 5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the physiological roles of the A1 adenosine receptor (A1AR) and the functional consequences of its antagonism. For the purpose of this guide, the highly selective and potent A1AR antagonist 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) will serve as the exemplar "Compound 5." We will explore the core signaling pathways, detail the systemic effects of A1AR blockade in the central nervous, cardiovascular, and renal systems, present quantitative pharmacological data, and outline key experimental protocols for assessing antagonist activity.
The A1 Adenosine Receptor (A1AR) Signaling Pathway
The A1 adenosine receptor is a Class A G-protein coupled receptor (GPCR) that plays a crucial neuromodulatory and homeostatic role throughout the body.[1][2] It is activated by endogenous adenosine, a nucleoside whose extracellular concentration increases during periods of high metabolic stress or ischemia.[3] The A1AR exhibits the highest affinity for adenosine among the four receptor subtypes (A1, A2A, A2B, A3).[2][4]
Upon agonist (adenosine) binding, the A1AR couples primarily to inhibitory G-proteins of the Gαi/o family. This initiates a signaling cascade characterized by:
-
Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit directly inhibits AC, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. Concurrently, Gβγ subunits can inhibit N-, P-, and Q-type voltage-gated calcium channels, which suppresses neurotransmitter release.
-
Activation of Phospholipase C (PLC): In some cellular contexts, A1AR activation can stimulate PLC, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).
Compound 5 (DPCPX) , as a competitive antagonist, binds to the A1AR but does not induce the conformational change necessary for G-protein coupling. By occupying the receptor's binding site, it prevents endogenous adenosine from exerting its inhibitory effects, thereby disinhibiting the downstream signaling pathways.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on adenosine in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of A1AR Antagonist 5: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of A1AR Antagonist 5, a novel selective antagonist for the A1 adenosine receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
Introduction to the A1 Adenosine Receptor (A1AR)
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors.[1][2] A1ARs are widely distributed throughout the human body, with high expression in the central nervous system, heart, and kidneys.[3] The endogenous ligand for these receptors is adenosine, a nucleoside that acts as a key signaling molecule in various physiological and pathological processes.[1][2] A1ARs primarily couple to the Gαi/o family of G proteins. Consequently, receptor activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the A1AR an attractive therapeutic target for a range of conditions, and its antagonists have potential applications in cardiovascular, neurological, and renal disorders.
A1AR Signaling Pathways
Activation of the A1AR by an agonist initiates a cascade of intracellular events primarily mediated by Gαi/o proteins. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces the conversion of ATP to cAMP. Lower cAMP levels lead to decreased activity of protein kinase A (PKA).
Beyond cAMP modulation, A1AR activation can also lead to:
-
Activation of Phospholipase C (PLC): Stimulation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Modulation of Ion Channels: A1AR signaling can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca2+ channels, reducing calcium influx.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The A1AR can also stimulate the ERK1/2 signaling cascade.
This compound is designed to block these agonist-induced signaling events by competitively binding to the receptor's orthosteric site.
Binding Affinity Characterization
Radioligand binding assays are essential for determining the affinity of this compound for the A1 receptor. These assays measure the displacement of a specific, high-affinity radiolabeled ligand by the unlabeled antagonist.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human A1AR (e.g., HEK293 or CHO cells).
-
Incubation: Prepared membranes (e.g., 40 µg of protein) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX or 125I-APNEA) and varying concentrations of the unlabeled this compound.
-
Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a scintillation or gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The binding affinity of this compound was determined at human A1, A2A, A2B, and A3 adenosine receptor subtypes to assess both potency and selectivity.
| Parameter | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Ki (nM) | 1.5 ± 0.2 | 850 ± 55 | > 10,000 | 1200 ± 98 |
| Selectivity | - | ~567-fold | >6600-fold | 800-fold |
Data are presented as mean ± SEM from three independent experiments.
Functional Antagonism Characterization
Functional assays are crucial to confirm that this compound effectively blocks receptor-mediated signaling. As the A1AR is Gαi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will prevent this decrease.
-
Cell Culture: A1AR-expressing cells (e.g., CHO-hA1AR) are cultured to an appropriate confluency and seeded into 96- or 384-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 20-30 minutes).
-
Stimulation: Cells are then stimulated with a fixed concentration (typically EC80) of a standard A1AR agonist (e.g., NECA, CPA) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Forskolin is often used to directly stimulate adenylyl cyclase, establishing a maximal cAMP level that is then inhibited by the A1 agonist.
-
Lysis and Detection: After incubation (e.g., 30 minutes), cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE (Lanthanide-based) assays, or enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP is quantified. Dose-response curves are plotted, and the IC50 value (the concentration of antagonist that reverses 50% of the agonist's effect) is determined.
| Parameter | Value |
| Agonist Used | NECA (100 nM) |
| IC50 (nM) | 5.2 ± 0.7 |
Data are presented as mean ± SEM from three independent experiments.
Determination of Mechanism of Antagonism: Schild Analysis
Schild analysis is a pharmacological method used to determine if an antagonist acts competitively and to quantify its affinity (pA2 or KB). A truly competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve without affecting the maximum response.
-
Agonist Dose-Response Curves: A full dose-response curve for an A1AR agonist (e.g., NECA) is generated using the cAMP assay protocol described above.
-
Antagonist Incubation: The experiment is repeated in the presence of several fixed concentrations of this compound. For each antagonist concentration, a new agonist dose-response curve is generated.
-
Calculate Dose Ratios: The dose ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in its absence.
-
Construct Schild Plot: A Schild plot is created by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
Data Analysis: A linear regression is performed on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is a logarithmic measure of the antagonist's affinity. The KB (dissociation constant) can be calculated as 10^(-pA2).
| Parameter | Value |
| pA2 | 8.8 |
| KB (nM) | 1.58 |
| Schild Slope | 1.05 ± 0.08 |
The Schild slope is not significantly different from unity, confirming that this compound acts as a competitive antagonist at the human A1 adenosine receptor.
Conclusion
The in vitro characterization demonstrates that this compound is a potent and highly selective competitive antagonist of the human A1 adenosine receptor. It exhibits high binding affinity in the low nanomolar range, with substantial selectivity over other adenosine receptor subtypes. Functional assays confirm its ability to block agonist-mediated A1AR signaling. The Schild analysis confirms a competitive mechanism of action. These findings establish this compound as a promising candidate for further preclinical development.
References
A Deep Dive into A1 Adenosine Receptor Antagonist Binding: Affinity and Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the A1 Adenosine Receptor (A1AR), a critical G protein-coupled receptor (GPCR) involved in a myriad of physiological processes. Understanding the nuances of how these antagonists interact with the A1AR is paramount for the rational design and development of novel therapeutics for cardiovascular, neurological, and inflammatory diseases. This document delves into the quantitative measures of binding, the experimental protocols used to determine them, and the underlying signaling pathways.
Core Concepts in A1AR Antagonist Binding
The interaction between an antagonist and the A1AR is characterized by two key aspects: binding affinity and binding kinetics .
-
Binding Affinity refers to the strength of the interaction between the antagonist and the receptor at equilibrium. It is a measure of how tightly the ligand binds to the receptor. High-affinity antagonists require lower concentrations to occupy a significant number of receptors. Key parameters to quantify binding affinity include:
-
Inhibition Constant (Ki): The concentration of a competing ligand (antagonist) that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
Half-maximal Inhibitory Concentration (IC50): The concentration of an antagonist that inhibits a specific biological or biochemical response by 50%. It is dependent on the experimental conditions, including the concentration of the competing agonist or radioligand.
-
Dissociation Constant (Kd): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. For antagonists, the Ki value is often used as an estimate of the Kd.
-
-
Binding Kinetics describes the rates at which an antagonist associates with and dissociates from the A1AR. These dynamic parameters provide a more detailed picture of the interaction than affinity alone and can have significant implications for a drug's in vivo efficacy and duration of action. The primary kinetic parameters are:
-
Association Rate Constant (k_on): The rate at which the antagonist binds to the receptor. It is typically measured in units of M⁻¹min⁻¹.
-
Dissociation Rate Constant (k_off): The rate at which the antagonist-receptor complex dissociates. It is measured in units of min⁻¹. The reciprocal of k_off (1/k_off) is the residence time , which represents the average time an antagonist stays bound to the receptor.
-
Quantitative Data on A1AR Antagonist Binding
The following tables summarize the binding affinity and kinetic parameters for a selection of A1AR antagonists. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the cell line or tissue preparation used, the radioligand employed, and the assay buffer composition.
Table 1: Binding Affinity (Ki) of Selected A1AR Antagonants
| Antagonist | Chemical Class | Ki (nM) at human A1AR | Reference |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Xanthine | 0.47 - 2.5 | [1][2] |
| SLV320 | Non-xanthine | < 10 | [3] |
| BG9928 | Non-xanthine | < 10 | [3] |
| KW-3902 | Xanthine | < 10 | [3] |
| Compound 10b | Pyrazolo[3,4-d]pyridazine | 21 | |
| PQ-69 | Not specified | 0.96 |
Table 2: Binding Kinetics of a Selected A1AR Antagonist
| Antagonist | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | Residence Time (min) | Reference |
| Compound 10b | 51.4 x 10⁵ | 0.019 | ~53 |
A1 Adenosine Receptor Signaling Pathway
Activation of the A1AR by its endogenous agonist, adenosine, triggers a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. The Gβγ subunits released upon G protein activation can also modulate the activity of various ion channels, such as inwardly rectifying potassium channels and calcium channels.
Caption: A1AR signaling pathway upon agonist binding and its inhibition by an antagonist.
Experimental Protocols
Accurate determination of binding affinity and kinetics is crucial for drug discovery. The following sections detail the methodologies for two key experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of ligands to their receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a method to separate the bound from the free radioligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human A1AR (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay (for Ki determination):
-
Set up assay tubes or a 96-well plate containing:
-
A fixed concentration of a selective A1AR radioligand (e.g., [³H]DPCPX).
-
A range of concentrations of the unlabeled antagonist.
-
A defined amount of the A1AR-containing membrane preparation.
-
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR ligand.
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Preclinical Data for A1AR Antagonist 5: An In-depth Technical Guide
Introduction
This technical guide provides a detailed overview of the preclinical data for "A1AR antagonist 5," a title referring to the specific compound 5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine. This compound has been identified as a potent antagonist of the A1 adenosine receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. Due to the limited publicly available preclinical data for this specific compound, this guide presents the known binding affinity and supplements it with representative experimental protocols standardly used for the characterization of A1AR antagonists.
Data Presentation
The available quantitative preclinical data for this compound is summarized in the table below. This data is derived from in vitro binding affinity assays.
| Compound | Target | Assay Type | Ki (nM) |
| 5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine | Human A1 Adenosine Receptor | Radioligand Binding Assay | 25 |
| 5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine | Human A2A Adenosine Receptor | Radioligand Binding Assay | 123 |
Experimental Protocols
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor (A1AR). The assay measures the ability of the unlabeled test compound to displace a radiolabeled A1AR antagonist from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR or HEK293-hA1AR).
-
Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A1AR antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound (5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known A1AR antagonist (e.g., DPCPX).
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen A1AR-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, serially diluted test compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
cAMP Functional Assay for A1AR Antagonism
This protocol describes a functional assay to determine the potency of an A1AR antagonist in inhibiting the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels. A1AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in lower cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR or HEK293-hA1AR).
-
A1AR Agonist: A known A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound (5-benzylamino-7-aminopyrazolo[4,3-d]pyrimidine).
-
Cell Culture Medium.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Procedure:
-
Cell Culture: Plate the A1AR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Cell Stimulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Add a fixed concentration of the A1AR agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist (the concentration that reverses 50% of the agonist-induced inhibition of cAMP production).
-
The functional potency of the antagonist can be expressed as the IC50 value or converted to a Kb value using the Gaddum equation.
Mandatory Visualizations
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1][2] Activation of the A1AR by an agonist, such as adenosine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][2] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels, including activating potassium channels and inhibiting calcium channels, which generally leads to a hyperpolarization of the cell membrane and reduced neuronal excitability.[2]
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A1AR Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel A1AR antagonists, from initial compound selection to in vitro and in vivo testing.
Caption: Experimental Workflow for A1AR Antagonist Screening.
References
Methodological & Application
Application Notes and Protocols for the Characterization of A1 Adenosine Receptor (A1AR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of A1 adenosine receptor (A1AR) antagonists. The A1AR, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target for drug discovery in areas such as cardiovascular diseases, neurological disorders, and renal dysfunction. The following protocols detail established in vitro and in vivo methods to assess the pharmacological properties of A1AR antagonists.
A1AR Signaling Pathway
The A1 adenosine receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. Additionally, A1AR can couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations.
Application Notes and Protocols for A1 Adenosine Receptor (A1AR) Antagonist Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of cell-based assays to identify and characterize antagonists of the A1 adenosine receptor (A1AR). The A1AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, making it an important target for drug discovery. These protocols are designed to be comprehensive and adaptable for use in academic and industrial research settings.
Introduction to A1AR Signaling
The A1 adenosine receptor is primarily coupled to the Gi/o family of G proteins.[1][2][3][4] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits can also modulate other effectors, such as ion channels. Additionally, A1AR activation can lead to the activation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium, and can also trigger G protein-independent signaling through the recruitment of β-arrestin.
A1AR Signaling Pathway
Caption: A1AR Signaling Pathway.
Data Presentation: Quantitative Comparison of A1AR Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used A1AR agonists and antagonists. This data is essential for selecting appropriate tool compounds and for validating assay performance.
Table 1: A1AR Agonist Properties
| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference(s) |
| N6-Cyclopentyladenosine (CPA) | Human A1 | Radioligand Binding | Human | 2.3 | - | |
| N6-Cyclopentyladenosine (CPA) | Human A2A | Radioligand Binding | Human | 790 | - | |
| N6-Cyclopentyladenosine (CPA) | Human A3 | Radioligand Binding | Human | 43 | - | |
| N6-Cyclopentyladenosine (CPA) | Rat A1 | Adenylate Cyclase | Rat | - | 33 | |
| N6-Cyclopentyladenosine (CPA) | Human A1 | cAMP Assay | Human | - | 6.3 | |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A1 | Radioligand Binding | Human | 14 | - | |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A2A | Radioligand Binding | Human | 20 | - | |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A3 | Radioligand Binding | Human | 6.2 | - | |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A2B | Functional Assay | Human | - | 2400 |
Table 2: A1AR Antagonist Properties
| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A1 | Radioligand Binding | Human | 3.9 | - | |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A2A | Radioligand Binding | Human | 130 | - | |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A2B | Radioligand Binding | Human | 50 | - | |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A3 | Radioligand Binding | Human | 4000 | - | |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Rat A1 | Radioligand Binding | Rat | 0.46 | - | |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Rat A1 | Adenylate Cyclase | Rat | 0.45 | - | |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Human A2A | cAMP Assay | Human | - | 132 |
Experimental Protocols
This section provides detailed protocols for three common cell-based assays used to screen for A1AR antagonists: a cAMP assay, a calcium mobilization assay, and a β-arrestin recruitment assay.
Protocol 1: cAMP Assay for A1AR Antagonists
This protocol describes a method to measure the ability of a compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the A1AR.
Experimental Workflow: cAMP Assay
Caption: Workflow for an A1AR antagonist cAMP assay.
Materials:
-
HEK293 or CHO cells stably expressing the human A1AR
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
A1AR agonist (e.g., CPA or NECA)
-
A1AR antagonist (e.g., DPCPX as a positive control)
-
Forskolin
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or GloSensor™ cAMP Assay)
-
White, clear-bottom 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of detecting the signal from the chosen cAMP kit
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the A1AR-expressing cells into a white, clear-bottom 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test antagonist compounds and the positive control (DPCPX) in assay buffer. The final concentration of DMSO should be kept below 0.5%.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the diluted antagonist compounds to the respective wells. For control wells, add 50 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Prepare a solution of A1AR agonist (e.g., CPA at its EC80 concentration) and forskolin (e.g., 10 µM) in assay buffer.
-
Add 50 µL of the agonist/forskolin solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the antagonist concentration versus the signal (e.g., HTRF ratio or luminescence).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
Protocol 2: Calcium Mobilization Assay for A1AR Antagonists
This protocol measures the ability of a compound to block the agonist-induced increase in intracellular calcium in cells co-expressing the A1AR and a promiscuous G protein (e.g., Gα16) or in a cell line where A1AR endogenously couples to the Gq pathway.
Experimental Workflow: Calcium Mobilization Assay
References
Application Notes and Protocols for A1AR Antagonist 5 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of A1AR antagonist 5, a potent and selective A1 adenosine receptor (A1AR) antagonist, in primary cell culture experiments. A1ARs are G protein-coupled receptors that play crucial roles in various physiological processes, particularly in the central nervous and cardiovascular systems. Their antagonism is a key area of research for conditions such as cognitive disorders, heart failure, and neurodegeneration.[1] this compound, also identified as compound 20, exhibits a pIC50 of 5.83 and a pKi of 6.11, making it a valuable tool for studying A1AR signaling. This document will guide researchers in the effective use of this compound in primary cell cultures, including neurons, astrocytes, and cardiomyocytes.
Mechanism of Action
The A1 adenosine receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous adenosine, A1AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade also involves the activation of potassium channels and the inhibition of calcium channels, generally resulting in a reduction of cellular excitability and neurotransmitter release.[1]
This compound competitively blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream effects. By using this compound, researchers can investigate the physiological roles of endogenous adenosine and the consequences of A1AR blockade in various primary cell types.
Signaling Pathway of A1AR Activation and its Antagonism
Caption: A1AR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific data for "this compound" in primary cell culture is limited, the following table summarizes relevant quantitative information for closely related A1AR antagonists to guide experimental design.
| Compound | Cell/Tissue Type | Concentration/Dose | Effect | Reference |
| This compound | - | pIC50: 5.83, pKi: 6.11 | Potent and selective A1AR antagonist | MedChemExpress |
| DPCPX | Guinea-pig atrial and ventricular cardiac preparations | 30-1000 nmol/l | Increased force of contraction in atria; competitively antagonized the negative inotropic effects of A1AR agonists. | [2] |
| DPCPX | Primary rat cortical neurons | 50 nM | Attenuated kainate-induced neurotoxicity. | |
| DPSPX | Wistar rats (in vivo) | 30 µg/kg per h for 7 days | Caused hyperplastic changes in peritoneal fibroblasts and hypertrophic changes in smooth muscle of the tail artery. | [1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in primary cell cultures. These protocols are adapted from established methods for other A1AR antagonists and should be optimized for your specific experimental conditions.
General Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. Reconstitute the compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
Protocol 1: Application in Primary Neuron Culture
Objective: To investigate the effect of this compound on neuronal activity and survival.
Materials:
-
Primary cortical or hippocampal neurons (cultured for at least 7 days in vitro)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for desired endpoint analysis (e.g., calcium imaging dyes, viability assays, electrophysiology rig)
Procedure:
-
Cell Culture: Culture primary neurons according to standard protocols.
-
Preparation of Antagonist: Prepare the working solution of this compound in pre-warmed neuronal culture medium. A starting concentration range of 10 nM to 1 µM is recommended based on data from similar compounds.
-
Treatment:
-
For acute effects (e.g., on neuronal firing), replace the culture medium with the medium containing this compound and incubate for the desired period (e.g., 15-30 minutes) before measurement.
-
For chronic effects (e.g., on cell survival or neurite outgrowth), add this compound to the culture medium and incubate for 24-72 hours.
-
-
Endpoint Analysis:
-
Calcium Imaging: Load cells with a calcium indicator (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration in response to stimuli in the presence and absence of the antagonist.
-
Electrophysiology: Perform patch-clamp recordings to measure changes in neuronal firing patterns, synaptic transmission, or membrane potential.
-
Viability Assay: Use assays such as MTT or LDH to assess cell viability after chronic exposure.
-
Experimental Workflow for Primary Neuron Culture
Caption: Workflow for studying this compound in primary neurons.
Protocol 2: Application in Primary Astrocyte Culture
Objective: To examine the role of A1AR signaling in astrocyte function, such as calcium signaling or inflammatory responses.
Materials:
-
Primary astrocyte cultures
-
Astrocyte culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokines, calcium imaging dyes)
Procedure:
-
Cell Culture: Culture primary astrocytes until confluent.
-
Preparation of Antagonist: Prepare the working solution of this compound in pre-warmed astrocyte culture medium.
-
Treatment:
-
Pre-incubate the astrocyte cultures with this compound for 30 minutes before stimulating with an agonist (e.g., adenosine or a pro-inflammatory agent like LPS).
-
-
Endpoint Analysis:
-
Calcium Signaling: Measure changes in intracellular calcium in response to adenosine or other stimuli.
-
Cytokine Release: Collect the culture supernatant and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Protocol 3: Application in Primary Cardiomyocyte Culture
Objective: To investigate the effect of this compound on cardiomyocyte contractility and viability under normal and stress conditions (e.g., hypoxia).
Materials:
-
Primary cardiomyocyte cultures
-
Cardiomyocyte culture medium
-
This compound stock solution (10 mM in DMSO)
-
Hypoxia chamber (optional)
-
Reagents for endpoint analysis (e.g., contractility measurement system, viability assays)
Procedure:
-
Cell Culture: Isolate and culture primary cardiomyocytes. Allow the cells to attach and resume spontaneous beating.
-
Preparation of Antagonist: Prepare the working solution of this compound in pre-warmed cardiomyocyte culture medium.
-
Treatment:
-
For contractility studies, add the antagonist to the culture and measure changes in beating frequency and amplitude.
-
For hypoxia studies, pre-treat the cells with the antagonist for a specified time before exposing them to hypoxic conditions.
-
-
Endpoint Analysis:
-
Contractility: Use video microscopy and appropriate software to analyze the rate and amplitude of cardiomyocyte contractions.
-
Cell Viability: After the treatment period (e.g., hypoxia-reoxygenation), assess cell viability using assays like Trypan Blue exclusion or LDH release.
-
Logical Relationship for Cardiomyocyte Hypoxia Experiment
Caption: Logical flow of a cardiomyocyte hypoxia experiment with this compound.
Conclusion
This compound is a potent and selective tool for investigating the role of the A1 adenosine receptor in primary cell cultures. The protocols and data provided in this document serve as a comprehensive guide for researchers to design and execute experiments in various primary cell types. Due to the limited availability of data for this specific compound in primary cells, it is crucial to perform dose-response experiments to determine the optimal concentration for each specific cell type and experimental condition. Careful experimental design and optimization will enable researchers to effectively utilize this compound to advance our understanding of A1AR-mediated signaling in health and disease.
References
- 1. Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), a highly selective adenosine receptor antagonist, on force of contraction in guinea-pig atrial and ventricular cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the A1 Adenosine Receptor Antagonist DPCPX in Rodent Models
These application notes provide detailed information and protocols for the in vivo use of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective A1 adenosine receptor (A1AR) antagonist, in various rodent models. DPCPX is a valuable tool for researchers investigating the physiological and pathophysiological roles of the A1AR in neurological, cardiovascular, and other systems.
Compound Information
-
Name: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
-
Synonyms: PD 116948
-
Mechanism of Action: DPCPX is a competitive antagonist of the A1 adenosine receptor, with a high affinity (Ki of approximately 0.46 nM for rat A1 receptors) and over 700-fold selectivity for A1 over A2A receptors.[1][2][3] By blocking the A1 receptor, DPCPX inhibits the effects of endogenous adenosine, which typically include neuroprotection, decreased heart rate, and anti-inflammatory actions.
-
Molecular Formula: C₁₆H₂₄N₄O₂
In Vivo Applications and Data Summary
DPCPX has been utilized in a wide range of in vivo rodent models to investigate the role of A1AR in various physiological and pathological processes. The following tables summarize key quantitative data from published studies.
Table 1: DPCPX Dosing and Administration in Rodent Models
| Animal Model | Species/Strain | Dose | Route of Administration | Vehicle/Solvent | Key Findings | Reference |
| Neuroprotection (Ischemic Stroke) | Mice | Not specified | Chronic treatment | Not specified | Ameliorated motor and memory deficits. | |
| Neuroprotection (Spinal Cord Injury) | Rat (Sprague-Dawley) | 0.09, 0.15, 0.27 µg/kg (nanoconjugate) | Intradiaphragmatic | Not specified | Elicited significant recovery of paralyzed diaphragm. | |
| Behavioral (Anxiety) | Mouse (APPswe/PS1dE9) | 1 mg/kg | Intraperitoneal (IP) | 5% DMSO in 0.9% sterile saline | Reduced exploratory behavior, suggesting an anxiolytic effect with chronic administration. | |
| Behavioral (Depression) | Mouse | 1, 2, and 4 mg/kg | Intraperitoneal (IP) | 1% aqueous solution of Tween 80 | Doses of 2 and 4 mg/kg exhibited antidepressant-like activity. | |
| Cardiovascular (Myocardial Infarction) | Mouse (C57BL) | 0.1 mg/kg | Intraperitoneal (IP) | DMSO | Blocked the infarct-limiting effect of sildenafil. | |
| Cardiovascular (Arrhythmia) | Rat | 100 µg/kg | Intravenous (IV) | Not specified | Pretreatment blocked the anti-arrhythmic effects of an A1R agonist. | |
| Renal Function | Rat | 0.1 and 0.3 mg/kg | Not specified | Not specified | Ameliorated glycerol-induced acute renal failure. | |
| Diuresis | Rat | 0.1 mg/kg | Intravenous (IV) | Not specified | Produced significant increases in urine flow and sodium/chloride excretion. |
Table 2: Effects of DPCPX on Physiological Parameters
| Parameter | Animal Model | Dose | Effect | Reference |
| Locomotor Activity | Mouse | 2 and 4 mg/kg (IP) | No significant change. | |
| Body Weight | Mouse (APPswe/PS1dE9) | 1 mg/kg (IP, chronic) | No significant change. | |
| Heart Rate | Rat | 5 µg/kg (IV) | No significant change during ischemia/reperfusion. | |
| Blood Pressure | Rat | 5 µg/kg (IV) | Decreased when given alone during ligation. | |
| Glomerular Filtration Rate | Rat | 0.1 mg/kg (IV) | Transient increase. | |
| Renal Blood Flow | Rat | 0.1 mg/kg (IV) | No significant change. |
Experimental Protocols
Preparation of DPCPX for In Vivo Administration
Solubility: DPCPX is soluble in DMSO (up to 5 mM with gentle warming) and ethanol (up to 10 mM with gentle warming). For in vivo use, it is often prepared as a stock solution in DMSO and then diluted in a suitable vehicle.
Vehicle Selection: The choice of vehicle depends on the route of administration and the experimental design. Common vehicles include:
-
For Intraperitoneal (IP) Injection: 5% DMSO in 0.9% sterile saline or a suspension in 1% aqueous solution of Tween 80.
-
For Intravenous (IV) Injection: A formulation of DMSO, PEG300, Tween 80, and sterile water or saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
Example Preparation Protocol for IP Injection (1 mg/mL solution):
-
Weigh the required amount of DPCPX powder.
-
Dissolve the DPCPX in DMSO to create a stock solution (e.g., 20 mg/mL). This may require gentle warming and sonication.
-
For a final concentration of 1 mg/mL in a vehicle of 5% DMSO in saline, dilute the stock solution accordingly. For example, to prepare 1 mL of the final solution, add 50 µL of the 20 mg/mL DPCPX stock solution to 950 µL of sterile 0.9% saline.
-
Vortex the solution thoroughly before administration. It is recommended to prepare fresh solutions daily.
Protocol for a Murine Model of Anxiety (Open Field Test)
This protocol is adapted from a study investigating the effects of chronic DPCPX administration in a mouse model of Alzheimer's disease.
Animals:
-
APPswe/PS1dE9 transgenic mice and non-transgenic littermates (C57BL/6J background), 15 months old.
Drug Administration:
-
Prepare DPCPX at a concentration of 1 mg/kg in a vehicle of 5% DMSO in 0.9% sterile saline.
-
Administer the DPCPX solution or vehicle control via intraperitoneal (IP) injection once daily for 60 days prior to behavioral testing.
-
Continue daily injections throughout the behavioral testing period.
Open Field Test Protocol:
-
Use a clear open field chamber (e.g., 40 cm x 40 cm x 30 cm).
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to freely explore the arena for 30 minutes under standard room lighting conditions.
-
Record the animal's activity using an automated tracking system (e.g., OptoMax).
-
Analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery (margins). An increase in time spent in the center is indicative of reduced anxiety-like behavior.
-
-
Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
Protocol for a Rat Model of Myocardial Ischemia-Reperfusion Injury
This protocol is based on studies evaluating the cardiovascular effects of DPCPX.
Animals:
-
Adult male Sprague-Dawley rats (350-400 g).
Surgical Preparation (Langendorff Heart Preparation):
-
Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium, 65 mg/kg IP).
-
Administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer (KHB).
-
Cannulate the aorta and begin retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 65 mmHg).
-
Allow the heart to stabilize for a 15-20 minute equilibration period.
Drug Administration and Ischemia-Reperfusion Protocol:
-
Prepare DPCPX solution for administration. For ex vivo heart perfusion, dissolve DPCPX in the perfusate buffer.
-
For pretreatment, perfuse the heart with KHB containing DPCPX (e.g., 100 nM) for a specified period (e.g., 5 minutes) before inducing ischemia.
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 25-45 minutes).
-
Initiate reperfusion by restoring the flow of oxygenated KHB for a specified period (e.g., 30-120 minutes).
-
Monitor cardiac function throughout the experiment, including left ventricular developed pressure (LVDP) and heart rate.
Outcome Measures:
-
Cardiac Function: Measure the recovery of LVDP during reperfusion as a percentage of the pre-ischemic baseline.
-
Infarct Size Measurement: At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the total ventricular area.
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of A1AR by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, affects various downstream effectors. DPCPX, as an antagonist, blocks these effects.
References
Application Notes and Protocols for A1 Adenosine Receptor (A1AR) Antagonist Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family. It is widely distributed throughout the body, including the brain, heart, kidneys, and adipose tissue. The A1AR is involved in a multitude of physiological processes, such as neurotransmission, cardiac function, and renal regulation. Its activation by the endogenous ligand adenosine typically leads to inhibitory effects, primarily through its coupling to Gαi/o proteins. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1AR signaling can modulate phospholipase C (PLC) activity and influence ion channel function. Given its significant role in pathophysiology, the A1AR is a crucial target for drug discovery, particularly for the development of antagonists for various therapeutic applications.
This document provides a detailed protocol for a radioligand binding assay to characterize the affinity of antagonist compounds for the human A1 adenosine receptor.
A1AR Signaling Pathway
The A1AR primarily couples to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can activate other downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Caption: A1AR Signaling Pathway.
Data Presentation: A1AR Antagonist Affinities
The following table summarizes the binding affinities (Ki values) of several common A1AR antagonists, as determined by radioligand binding assays.
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | [3H]DPCPX | HEK-293 cells | 2.37 ± 0.20 | [1] |
| DPCPX | [3H]DPCPX | CHO-A1 cells | ~8.91 | [2] |
| XAC (Xanthine Amine Congener) | [3H]DPCPX | CHO-A1 cells | ~42.7 | [2] |
| Theophylline | [3H]XAC | Bovine cerebral cortical membranes | - | [3] |
| CGS-15943 | [3H]DPCPX | HEK-293 cells | - | [4] |
Experimental Protocol: A1AR Antagonist Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the A1AR using membranes from cells expressing the receptor and [3H]DPCPX as the radioligand.
Materials and Reagents
-
Membranes: Membrane preparations from HEK-293 or CHO cells stably expressing the human A1AR.
-
Radioligand: [3H]DPCPX (specific activity ~80-120 Ci/mmol).
-
Non-specific Binding Agent: Theophylline (5 mM) or another suitable A1AR antagonist at a high concentration.
-
Test Compounds: Unlabeled A1AR antagonists of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour.
-
Equipment: 96-well plates, cell harvester, scintillation counter, centrifuge, homogenizer.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Detailed Methodologies
1. Membrane Preparation
-
Culture cells expressing the A1AR to near confluence.
-
Harvest the cells and wash them with ice-cold PBS.
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
2. Radioligand Binding Assay
-
On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay buffer to a working concentration (e.g., 10-50 µg of protein per well).
-
Set up the assay in 96-well plates with the following additions for each well type:
-
Total Binding: Assay buffer, membrane suspension, and [3H]DPCPX.
-
Non-specific Binding (NSB): Assay buffer, membrane suspension, a high concentration of an unlabeled antagonist (e.g., 5 mM Theophylline), and [3H]DPCPX.
-
Competition Binding: Assay buffer, membrane suspension, varying concentrations of the test compound, and [3H]DPCPX.
-
-
The final concentration of [3H]DPCPX should be approximately equal to its Kd value (e.g., 0.4-1.0 nM).
-
The final assay volume is typically 100-250 µL.
-
Incubate the plates for 60-120 minutes at 25-37°C with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The radioligand binding assay is a robust and sensitive method for determining the affinity of antagonist compounds for the A1 adenosine receptor. The protocol provided herein offers a standardized approach that can be adapted for high-throughput screening and detailed pharmacological characterization of novel A1AR antagonists, aiding in the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1AR Antagonist 5' cAMP Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating a multitude of physiological processes, particularly in the cardiovascular and central nervous systems.[1] Activation of the A1AR by its endogenous ligand, adenosine, initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] This inhibitory effect on cAMP production modulates various cellular functions, including neurotransmitter release and cardiac contractility.[1]
Antagonists of the A1AR block the effects of adenosine, thereby increasing cAMP levels and offering therapeutic potential for a range of conditions, including cardiovascular diseases and neurological disorders. Consequently, the development of robust and reliable functional assays to characterize A1AR antagonists is of paramount importance in drug discovery and development.
This document provides detailed application notes and protocols for conducting A1AR antagonist 5' cAMP functional assays. It is designed to guide researchers, scientists, and drug development professionals through the principles, methodologies, and data analysis of these essential assays.
Principle of the Assay
The A1AR antagonist cAMP functional assay is a competitive assay that measures the ability of a test compound to block the A1AR-mediated inhibition of cAMP production. Since the A1AR is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP. To quantify the effect of an antagonist, the cells are first treated with the test compound and then stimulated with a known A1AR agonist in the presence of forskolin. Forskolin is a direct activator of adenylyl cyclase and is used to induce a measurable level of cAMP. An effective A1AR antagonist will prevent the agonist from inhibiting adenylyl cyclase, resulting in a higher level of cAMP compared to cells treated with the agonist alone.
The concentration of intracellular cAMP is typically measured using various commercially available assay kits, which are often based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF), LanthaScreen™ TR-FRET, or bioluminescence (e.g., GloSensor™).
A1AR Signaling Pathway
Activation of the A1AR by an agonist triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This leads to a reduction in the intracellular concentration of cAMP. A1AR antagonists compete with agonists for binding to the receptor, thereby preventing this inhibitory signaling cascade.
A1AR Signaling Pathway Diagram
Experimental Workflow
The general workflow for an A1AR antagonist cAMP functional assay involves cell preparation, compound treatment, cell lysis, and signal detection.
Experimental Workflow Diagram
Data Presentation
The potency of A1AR antagonists is typically expressed as an IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) or as a pA2 value, which is a measure of the antagonist's affinity. The following table summarizes the reported potencies of several known A1AR antagonists in cAMP functional assays.
| Antagonist | Cell Line | Assay Type | IC50 (nM) | pA2 | Reference |
| DPCPX | CHO-A1 | cAMP Accumulation | - | 6.7 | |
| DPCPX | MCF-7 | MTT Assay | 870 | - | |
| XAC | CHO-A1 | cAMP Accumulation | - | - | |
| NAN-190 | CHO-5-HT1A | AlphaScreen | - | 8.8 | |
| Spiperone | CHO-5-HT1A | AlphaScreen | - | 8.4 | |
| ZM 241385 | A2aR HEK293 | cAMP-Gs Dynamic | See dose response | - |
Note: IC50 and pA2 values can vary depending on the specific cell line, assay conditions, and agonist concentration used.
Experimental Protocols
This section provides detailed protocols for performing A1AR antagonist cAMP functional assays using common commercially available kits. It is essential to optimize assay conditions, such as cell number and forskolin concentration, for each specific cell line and receptor expression level.
Cell Lines
Commonly used cell lines for A1AR cAMP assays include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells stably expressing the human A1AR.
General Reagents and Equipment
-
A1AR-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
A1AR agonist (e.g., N6-Cyclopentyladenosine - CPA)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test A1AR antagonists
-
cAMP detection kit (e.g., HTRF, LANCE, GloSensor)
-
White opaque 96- or 384-well microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen detection technology
Protocol 1: HTRF cAMP Assay
This protocol is based on the principles of Homogeneous Time-Resolved Fluorescence.
1. Cell Preparation: a. Culture A1AR-expressing cells to 80-90% confluency. b. Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA) to the desired concentration (e.g., 1-5 x 10^5 cells/mL).
2. Antagonist Treatment: a. Dispense 5 µL of the cell suspension into each well of a 384-well plate. b. Prepare serial dilutions of the test A1AR antagonists in stimulation buffer. c. Add 5 µL of the antagonist dilutions to the respective wells. d. Incubate for 15-30 minutes at room temperature.
3. Agonist and Forskolin Stimulation: a. Prepare a solution containing the A1AR agonist at a concentration that gives approximately 80% of its maximal effect (EC80) and a pre-determined optimal concentration of forskolin in stimulation buffer. b. Add 5 µL of the agonist/forskolin solution to all wells except the negative control. c. Incubate for 30 minutes at room temperature.
4. Cell Lysis and Detection: a. Add 5 µL of the HTRF lysis buffer containing the cAMP-d2 tracer to each well. b. Add 5 µL of the HTRF lysis buffer containing the anti-cAMP cryptate antibody to each well. c. Incubate for 1 hour at room temperature, protected from light.
5. Data Acquisition: a. Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission). b. Calculate the 665/620 nm ratio and Delta F% according to the kit manufacturer's instructions.
Protocol 2: LANCE® Ultra cAMP Assay
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
1. Cell Preparation: a. Follow the same procedure as for the HTRF assay to prepare the cell suspension in stimulation buffer.
2. Antagonist Treatment: a. Dispense 5 µL of the cell suspension into each well of a 384-well plate. b. Add 5 µL of serially diluted A1AR antagonists to the wells. c. Incubate for 15-30 minutes at room temperature.
3. Agonist and Forskolin Stimulation: a. Prepare a solution of A1AR agonist (at EC80) and forskolin in stimulation buffer. b. Add 5 µL of this solution to the wells. c. Incubate for 30 minutes at room temperature.
4. Detection: a. Add 5 µL of the Eu-cAMP tracer solution to each well. b. Add 5 µL of the ULight™-anti-cAMP antibody solution to each well. c. Incubate for 1 hour at room temperature.
5. Data Acquisition: a. Read the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the cAMP concentration.
Protocol 3: GloSensor™ cAMP Assay
This protocol is based on a bioluminescent biosensor that emits light in the presence of cAMP.
1. Cell Preparation and Transfection: a. Co-transfect cells with the A1AR and the GloSensor™ cAMP plasmid 24-48 hours before the assay. For stable cell lines, this step is not necessary. b. On the day of the assay, harvest and resuspend cells in CO2-independent medium containing 10% FBS.
2. GloSensor™ Reagent Equilibration: a. Add the GloSensor™ cAMP Reagent to the cell suspension. b. Incubate for 2 hours at room temperature to allow the reagent to enter the cells.
3. Antagonist Treatment: a. Dispense the equilibrated cell suspension into a white opaque 96- or 384-well plate. b. Add the A1AR antagonist dilutions to the wells. c. Incubate for 15-30 minutes at room temperature.
4. Agonist and Forskolin Stimulation and Detection: a. Prepare a solution of A1AR agonist (at EC80) and forskolin. b. Place the plate in a luminometer. c. Inject the agonist/forskolin solution into the wells and immediately begin reading the luminescence signal. The signal is directly proportional to the cAMP concentration.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogeneous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate. | |
| Low Signal-to-Noise Ratio | Insufficient cell number, low receptor expression, suboptimal forskolin concentration. | Increase the number of cells per well, use a cell line with higher receptor expression, and perform a forskolin dose-response curve to determine the optimal concentration. | |
| No Antagonist Effect | Inactive compound, agonist concentration too high. | Verify the activity of the antagonist compound, and use the agonist at its EC80 concentration. | |
| High Basal cAMP Levels | Constitutive receptor activity, high cell density. | Use a lower cell density, or consider using a cell line with lower receptor expression. | |
| Inconsistent IC50 Values | Variation in incubation times, temperature fluctuations. | Ensure consistent incubation times and maintain a stable temperature throughout the assay. |
References
Application Notes and Protocols for Studying Cardiovascular Function with A1AR Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adenosine A1 receptor (A1AR) antagonists in cardiovascular research. This document details the role of A1AR in cardiovascular physiology and pathophysiology, summarizes the effects of specific A1AR antagonists, and provides detailed protocols for key experimental models.
Introduction to A1 Adenosine Receptors in the Cardiovascular System
Adenosine is a critical signaling nucleoside that regulates a wide array of physiological processes in the cardiovascular system through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] The A1 adenosine receptor (A1AR) is highly expressed in the heart, particularly in the sinoatrial and atrioventricular nodes, atrial myocardium, and to a lesser extent, in ventricular myocytes.[1][3] A1ARs are primarily coupled to inhibitory G proteins (Gi), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This signaling cascade mediates several key cardiovascular effects, including a reduction in heart rate (negative chronotropy), slowed atrioventricular conduction (negative dromotropy), and anti-adrenergic effects that counteract the positive inotropic actions of catecholamines.
Given its significant role in cardiac function, the A1AR has emerged as a crucial pharmacological target for investigating and potentially treating various cardiovascular diseases, including heart failure, ischemic heart disease, and arrhythmias. A1AR antagonists are invaluable tools for elucidating the physiological and pathological roles of endogenous adenosine and for exploring the therapeutic potential of blocking this signaling pathway.
Featured A1AR Antagonist: DPCPX
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective A1AR antagonist widely used in cardiovascular research. Its high affinity and selectivity for the A1AR over other adenosine receptor subtypes make it an excellent tool for dissecting A1AR-specific functions.
A1AR Signaling Pathway
The activation of A1AR by adenosine initiates a signaling cascade that modulates cardiac myocyte function. The following diagram illustrates the canonical A1AR signaling pathway.
Caption: A1AR signaling pathway in cardiomyocytes.
Data Presentation: Effects of A1AR Antagonists
The following tables summarize the quantitative effects of A1AR antagonists in various cardiovascular models.
Table 1: Effects of DPCPX on Cardiac Function in Guinea Pig Myocardium
| Preparation | Parameter | Agonist | DPCPX Concentration | Effect of DPCPX | pA2 Value |
| Atria | Force of Contraction | PIA | 30-1000 nmol/l | Competitive antagonist | 9.1 |
| Atria | Force of Contraction | NECA | 30-1000 nmol/l | Competitive antagonist | 8.8 |
| Papillary Muscle | Force of Contraction | PIA | 30-1000 nmol/l | Competitive antagonist | 9.3 |
| Papillary Muscle | Force of Contraction | NECA | 30-1000 nmol/l | Competitive antagonist | 9.0 |
| Data synthesized from a study on isolated guinea-pig cardiac preparations. |
Table 2: Effects of BG9928 in Patients with Congestive Heart Failure (Single IV Dose)
| Parameter | Placebo | BG9928 (0.03 mg/kg) | BG9928 (0.3 mg/kg) | P-value |
| Body Weight Change (kg) | +0.3 | -0.8 | -1.1 | < 0.05 |
| Creatinine Clearance | No significant change | No significant change | No significant change | NS |
| Hemodynamic Parameters | No significant change | No significant change | No significant change | NS |
| Data from a clinical study on the effects of BG9928 in patients with congestive heart failure. |
Table 3: Effects of Multiple Oral Doses of BG9928 in Patients with Heart Failure
| Parameter | Placebo | BG9928 (15 mg/day) | BG9928 (75 mg/day) | BG9928 (225 mg/day) |
| Body Weight Change (kg) | +0.3 | -0.6 | -0.7 | -0.5 |
| Sodium Excretion | Baseline | Increased | Increased | Increased |
| Creatinine Clearance | Unchanged | Unchanged | Unchanged | Unchanged |
| Data from a placebo-controlled, dose-escalation study of oral BG9928 in patients with stable heart failure. |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of A1AR antagonists on cardiovascular function are provided below.
Protocol 1: Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.
Experimental Workflow: Langendorff Perfusion
Caption: Workflow for Langendorff isolated heart experiments.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Krebs-Henseleit buffer
-
Langendorff apparatus
-
Pressure transducer and data acquisition system
-
A1AR antagonist (e.g., DPCPX)
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Isolation: Perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Trim excess tissue and cannulate the aorta.
-
Perfusion: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Baseline Measurement: Record baseline parameters such as heart rate (HR) and left ventricular developed pressure (LVDP).
-
Drug Administration: Introduce the A1AR antagonist into the perfusate at the desired concentration.
-
Experimental Intervention: Induce ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion.
-
Data Collection: Continuously record cardiac function parameters throughout the experiment.
-
Data Analysis: Analyze the recorded data to assess the effects of the A1AR antagonist on cardiac function and recovery from injury.
Protocol 2: In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
This in vivo model mimics the clinical scenario of myocardial infarction and allows for the assessment of cardioprotective strategies.
Experimental Workflow: In Vivo I/R Injury Model
Caption: Workflow for in vivo myocardial ischemia-reperfusion studies.
Materials:
-
Rat (e.g., Sprague-Dawley)
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments
-
Suture for ligation
-
A1AR antagonist (e.g., DPCPX)
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Echocardiography system
Procedure:
-
Animal Preparation: Anesthetize and intubate the rat.
-
Surgical Procedure: Perform a thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Maintain the ligation for a predetermined period (e.g., 30 minutes) to induce ischemia.
-
Drug Administration: Administer the A1AR antagonist via an appropriate route (e.g., intravenous) before or after the ischemic period.
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery.
-
Monitoring: Monitor the animal for a specified reperfusion period (e.g., 24 hours).
-
Infarct Size Assessment: At the end of the experiment, excise the heart and stain with TTC to differentiate between viable and infarcted tissue.
-
Cardiac Function Assessment: Perform echocardiography to evaluate cardiac function.
-
Data Analysis: Quantify the infarct size and analyze the echocardiographic data.
Protocol 3: Blood Pressure Measurement in Conscious Mice Using Telemetry
This protocol allows for the continuous and long-term monitoring of blood pressure and heart rate in freely moving animals, avoiding the stress artifacts associated with restraint.
Experimental Workflow: Telemetry Implantation and Measurement
Caption: Workflow for blood pressure measurement using telemetry.
Materials:
-
Mouse (weighing at least 20g)
-
Anesthetic (e.g., isoflurane)
-
Telemetry transmitter (e.g., DSI PA-C10)
-
Surgical instruments
-
Receiver platform and data acquisition system
-
A1AR antagonist
Procedure:
-
Anesthesia: Anesthetize the mouse.
-
Surgical Implantation: Make a midline incision in the neck and create a subcutaneous pocket for the transmitter body.
-
Catheter Insertion: Isolate the carotid artery and insert the transmitter's catheter into the artery, advancing it towards the aorta.
-
Securing the Catheter: Secure the catheter in place with sutures.
-
Closure: Close the incisions.
-
Recovery: Allow the mouse to recover for at least 10 days post-surgery.
-
Data Acquisition: House the mouse in a cage placed on a receiver platform to continuously record blood pressure and heart rate.
-
Drug Administration: Administer the A1AR antagonist and continue to monitor cardiovascular parameters.
-
Data Analysis: Analyze the telemetered data to determine the effects of the A1AR antagonist on blood pressure and heart rate.
Conclusion
A1AR antagonists are powerful pharmacological tools for investigating the complex role of adenosine in cardiovascular health and disease. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting the A1AR in various cardiovascular conditions. Careful consideration of the experimental model, antagonist selection, and data analysis is crucial for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for A1AR Antagonists in Neuroscience Research
These application notes provide a comprehensive overview of the use of A1 Adenosine Receptor (A1AR) antagonists in neuroscience research. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed protocols and data for the application of these compounds in studying neurological processes and diseases.
Introduction to A1AR Antagonists
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor widely distributed throughout the central nervous system, including high expression in the hippocampus, cortex, and cerebellum.[1] It is activated by the endogenous nucleoside adenosine. The activation of A1ARs is generally neuroprotective, exerting inhibitory effects on neuronal activity.[2] However, prolonged A1AR activation may contribute to neurodegeneration.[2] A1AR antagonists block the binding of adenosine to these receptors, thereby preventing its inhibitory effects. This action can lead to increased neurotransmitter release, enhanced cognitive function, and potential therapeutic benefits in various neurological and psychiatric conditions.[3] For instance, A1AR antagonists can increase the release of acetylcholine and glutamate, which may improve cognitive dysfunction.[1]
A1AR antagonists are being investigated for their therapeutic potential in a range of conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as for their neuroprotective effects in events like ischemic stroke. Non-selective A1AR and A2AAR antagonists, such as caffeine, have been correlated with a reduced risk of Parkinson's disease.
Quantitative Data of Selected A1AR Antagonists
The following tables summarize the binding affinities and functional activities of several A1AR antagonists. This data is crucial for selecting the appropriate antagonist and concentration for in vitro and in vivo experiments.
Table 1: Binding Affinity (Ki) of A1AR Antagonists
| Compound | Species | Ki (nM) at A1AR | Selectivity (fold) vs. A2AAR | Reference |
| DPCPX (8-cyclopentyl-1,3-dipropylxanthine) | Human | < 10 | > 200 | |
| Rolofylline (KW-3902) | Rat | Nanomolar affinity | High | |
| Naxifylline (BG9719) | Human | < 10 | High | |
| ASP5854 | Human | 9.03 | ~0.2 (Dual A1/A2A antagonist) | |
| SLV320 | Human | < 10 | > 200 |
Table 2: Functional Activity (IC50/pIC50) of Novel A1/A2A AR Antagonists
| Compound | Receptor | pIC50 | Reference |
| Compound C8 | A1AR | 6.31 - 6.78 | |
| A2AAR | 6.31 - 6.78 | ||
| Compound C9 | A1AR | 6.31 - 6.78 | |
| A2AAR | 6.31 - 6.78 | ||
| Compound C15 | A1AR | 5.10 - 5.35 | |
| A2AAR | 5.10 - 5.35 |
Signaling Pathways and Experimental Workflows
Visual representations of the A1AR signaling pathway and common experimental workflows are provided below to facilitate a better understanding of the mechanisms of action and experimental design.
Caption: A1AR Signaling Pathway.
Caption: A1AR Antagonist Characterization Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Radioligand Binding Assay for A1AR
Objective: To determine the binding affinity (Ki) of a test compound for the A1AR.
Materials:
-
HEK293 cells stably expressing human A1AR.
-
Cell membrane preparation from the above cells.
-
[³H]DPCPX (radioligand).
-
Test compound (A1AR antagonist).
-
Non-specific binding control: 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) or another high-affinity A1AR ligand at a high concentration (e.g., 10 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hA1AR cells.
-
Homogenize cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]DPCPX (typically at its Kd value).
-
Test compound at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for A1AR Antagonism
Objective: To determine the functional potency (IC50 or pA2) of an A1AR antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human A1AR.
-
Cell culture medium.
-
Forskolin (an adenylate cyclase activator).
-
A1AR agonist (e.g., NECA - 5'-N-ethylcarboxamidoadenosine).
-
Test compound (A1AR antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer (if required by the assay kit).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1-hA1AR or HEK293-hA1AR cells to ~80-90% confluency.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Prepare a fixed concentration of the A1AR agonist (typically the EC80 concentration, which gives 80% of the maximal response).
-
Prepare a fixed concentration of forskolin.
-
Aspirate the cell culture medium from the wells.
-
Add stimulation buffer containing the phosphodiesterase inhibitor.
-
Add the test compound at various concentrations and incubate for a short period (e.g., 15-30 minutes).
-
Add the A1AR agonist and forskolin mixture to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist using non-linear regression.
-
For a more detailed characterization of competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value.
-
Protocol 3: In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
Objective: To evaluate the neuroprotective effects of an A1AR antagonist in a rodent model of stroke.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Suture for MCAO (e.g., nylon monofilament with a silicon-coated tip).
-
A1AR antagonist (e.g., DPCPX) dissolved in a suitable vehicle.
-
Vehicle control.
-
Physiological monitoring equipment (for temperature, heart rate, etc.).
-
Behavioral testing apparatus (e.g., for neurological score, motor tests).
-
Histology equipment and reagents (e.g., TTC staining for infarct volume).
Procedure:
-
Animal Preparation and MCAO Surgery:
-
Anesthetize the animal and maintain anesthesia throughout the surgery.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a nylon suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
-
-
Drug Administration:
-
Administer the A1AR antagonist or vehicle at a predetermined dose and time point (e.g., intraperitoneally or intravenously, before, during, or after ischemia). Chronic treatment with DPCPX has been shown to promote neurogenesis and improve outcomes after cerebral ischemia.
-
-
Behavioral Assessment:
-
At various time points post-MCAO (e.g., 24 hours, 7 days, 14 days), assess neurological deficits using a standardized scoring system.
-
Perform motor function tests (e.g., rotarod, cylinder test) to evaluate functional recovery.
-
Cognitive function can be assessed using tests like the Morris water maze.
-
-
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Harvest the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Immunohistochemistry:
-
For more detailed analysis, brain sections can be processed for immunohistochemistry to assess markers of neurogenesis (e.g., BrdU, DCX), apoptosis (e.g., cleaved caspase-3), or inflammation (e.g., Iba1 for microglia).
-
Data Analysis:
-
Compare the infarct volumes, neurological scores, and behavioral outcomes between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
-
A significant reduction in infarct volume and improvement in functional outcomes in the treated group would indicate a neuroprotective effect of the A1AR antagonist.
These protocols provide a foundation for the investigation of A1AR antagonists in a neuroscience research setting. Adherence to ethical guidelines for animal research is paramount for all in vivo studies.
References
- 1. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration [mdpi.com]
- 3. What are A1R antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for A1AR Antagonist Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR), is a critical target in the development of therapeutics for a range of conditions, including cardiovascular and neurological disorders. The ability of a potential A1AR antagonist to permeate cell membranes is a key determinant of its oral bioavailability and its capacity to reach its target site of action, particularly in the central nervous system (CNS). This document provides detailed application notes and protocols for two widely used cell permeability assays, the Caco-2 cell-based assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), as applied to the characterization of A1AR antagonists.
A1AR Signaling Pathway and its Relevance to Drug Discovery
The A1AR is primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, the A1AR initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream effectors. Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][4] Antagonists of the A1AR block these signaling pathways, making them promising therapeutic agents. Understanding this pathway is crucial for designing functional assays to confirm the antagonistic activity of compounds prior to assessing their permeability.
A1AR Signaling Pathway
Cell Permeability Assays in A1AR Antagonist Development
The assessment of cell permeability is a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of drug candidates.[5] For A1AR antagonists, particularly those targeting the CNS, high permeability across the blood-brain barrier (BBB) is often a prerequisite for efficacy. The following assays are instrumental in determining the permeability characteristics of novel A1AR antagonists.
The Role of Permeability Assays in the Drug Discovery Pipeline
Permeability assays are typically employed in the lead optimization stage of drug discovery. After initial screening identifies potent A1AR antagonists, these assays help to select candidates with favorable pharmacokinetic properties for further development.
Drug Discovery Workflow
Data Presentation: Permeability of A1AR Antagonists and Control Compounds
Table 1: Caco-2 Permeability of A1AR Antagonists and Reference Compounds
| Compound | Type | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Class | Reference |
| Caffeine | Non-selective Adenosine Antagonist | 7.4 | ~1.0 | High | |
| Propranolol | High Permeability Control | >10 | <2.0 | High | |
| Atenolol | Low Permeability Control | <1.0 | <2.0 | Low | |
| DPCPX | Selective A1AR Antagonist | Data not publicly available | Data not publicly available | - | |
| Rolofylline | Selective A1AR Antagonist | Data not publicly available | Data not publicly available | - |
Table 2: PAMPA-BBB Permeability of A1AR Antagonists and Reference Compounds
| Compound | Type | Pe (x 10⁻⁶ cm/s) | Predicted CNS Permeation | Reference |
| FR194921 | Selective A1AR Antagonist | High (in vivo brain/plasma ratio >1) | High | |
| Verapamil | P-gp Substrate Control | High | High (but subject to efflux) | |
| Atenolol | Low Permeability Control | <1.5 | Low | |
| Caffeine | Non-selective Adenosine Antagonist | >4.7 | High |
Note: The lack of publicly available, standardized Papp values for many specific A1AR antagonists highlights the proprietary nature of much of this data within pharmaceutical development.
Experimental Protocols
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption due to the ability of Caco-2 cells to differentiate into a polarized monolayer expressing transporters and efflux pumps.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of A1AR antagonists across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
A1AR antagonist test compounds
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize and seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection assay; permeability should be <1%.
-
Preparation of Dosing Solutions: Prepare dosing solutions of the A1AR antagonist and control compounds in HBSS at the desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A→B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours). d. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Permeability Assay (Basolateral to Apical - B→A): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber. c. Incubate and collect samples as described for the A→B assay.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.
-
Caco-2 Permeability Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that predicts passive diffusion across a lipid-infused artificial membrane. The PAMPA-BBB variation uses a brain lipid extract to specifically model permeability across the blood-brain barrier.
Objective: To determine the effective permeability (Pe) of A1AR antagonists through an artificial lipid membrane mimicking the blood-brain barrier.
Materials:
-
96-well filter plates (donor plate) and acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
A1AR antagonist test compounds
-
Control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Dissolve the porcine brain lipid in dodecane. Coat the filter of each well in the donor plate with a small volume of the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the A1AR antagonist and control compounds in PBS (with a small percentage of DMSO if necessary for solubility) to create the donor solutions. Fill the wells of the acceptor plate with PBS.
-
Assay Assembly: Place the lipid-coated donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the concentration in the acceptor well at time t, C_equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Conclusion
The Caco-2 and PAMPA assays are powerful tools in the preclinical development of A1AR antagonists. PAMPA offers a high-throughput method for initial screening of passive permeability, while the Caco-2 assay provides more detailed insights into both passive and active transport mechanisms. By employing these assays, researchers can effectively select A1AR antagonist candidates with a higher probability of in vivo efficacy and favorable pharmacokinetic profiles.
References
- 1. Blood-brain barrier transport of synthetic adenosine A1 receptor agonists in vitro: structure transport relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1 adenosine-receptor antagonists activate chloride efflux from cystic fibrosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine decreases permeability of in vitro endothelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A1 adenosine-receptor antagonists activate chloride efflux from cystic fibrosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing A1AR Antagonist 5 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of A1AR antagonist 5 (also known as compound 20). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective antagonist of the A1 adenosine receptor (A1AR), a G protein-coupled receptor involved in various physiological processes.[1] Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound. This document outlines the chemical properties, solubility, and detailed protocols for preparing and storing this compound stock solutions for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | Compound 20 | [1] |
| Molecular Formula | C₁₇H₂₀N₄O₂ | [2] |
| Molecular Weight | 312.37 g/mol | [2] |
| pIC₅₀ | 5.83 | [1] |
| pKi | 6.11 | |
| Solubility in DMSO | 8 mg/mL (25.61 mM) | |
| Solubility in Ethanol | 4.5 mg/mL (14.41 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Ethanol (EtOH), 200 proof (100%), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, filtered pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes (P1000, P200, P20)
-
-80°C Freezer
-
-20°C Freezer
-
Personal protective equipment (gloves, lab coat, safety glasses)
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.
Procedure:
-
Pre-warm the DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.
-
Weigh the Compound: On an analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.124 mg of the compound (Molecular Weight = 312.37 g/mol ). Calculation: 0.01 mol/L * 0.001 L * 312.37 g/mol = 0.0031237 g = 3.124 mg
-
Dissolution: a. Transfer the weighed powder to a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO. c. Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution.
-
Water Bath Sonicator: Place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear and no particulates are visible.
-
Probe Sonicator: Use a probe sonicator at a low setting for short bursts to avoid heating the sample.
-
-
Quality Control: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 1 year).
Note on Dilutions: For cell culture experiments, it is recommended to first perform a serial dilution of the DMSO stock solution in DMSO before adding it to the aqueous buffer or cell culture medium to prevent precipitation.
Visualizations
A1AR Signaling Pathway
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A1AR activation can also lead to the activation of phospholipase C (PLC) and modulation of ion channel activity, including the activation of potassium channels and inhibition of calcium channels.
References
Troubleshooting & Optimization
A1AR antagonist 5 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1AR antagonist 5. The information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have limited aqueous solubility, a common characteristic of xanthine derivatives used as adenosine receptor antagonists[1]. The recommended starting solvents are Dimethyl Sulfoxide (DMSO) and Ethanol. Sonication is advised to aid dissolution in both solvents[2].
For in vitro cellular assays, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous cell culture medium[2].
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a frequent challenge with poorly soluble compounds. Here are several strategies to mitigate this issue:
-
Pre-warm Solutions: Before dilution, gently pre-warm both the stock solution and the aqueous medium to 37°C. This can help prevent precipitation caused by temperature shock[2].
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, you can first dilute the 10 mM DMSO stock to 1 mM with DMSO before further diluting into the aqueous medium[2].
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your working solution (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. However, always perform a vehicle control experiment to ensure the DMSO concentration is not affecting your experimental results.
-
Use of Surfactants or Co-solvents: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in the final aqueous medium can improve the solubility of the compound.
-
Sonication: If precipitation occurs after dilution, gentle sonication in a water bath may help to redissolve the compound.
Q3: For my in vivo studies, I need to prepare a formulation of this compound for administration. What are some suitable formulation strategies?
Given the poor water solubility of many adenosine receptor antagonists, developing a suitable formulation for in vivo use is critical. Several approaches can be considered to enhance the bioavailability of poorly soluble drugs:
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. Common co-solvents for parenteral formulations include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG). The toxicity and tolerability of the chosen co-solvents must be considered.
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate. Nanosuspensions are particularly useful for drugs that are insoluble in both water and oils and can be stabilized with surfactants.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. This can significantly enhance the dissolution rate and oral bioavailability.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
Frequently Asked Questions (FAQs)
Q4: What is the known solubility of this compound in common organic solvents?
Based on available data, the solubility of this compound in two common organic solvents is summarized below. It is important to note that sonication is recommended to achieve these concentrations.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 8 | 25.61 |
| Ethanol | 4.5 | 14.41 |
| Data sourced from TargetMol. Molecular Weight of this compound is 312.37 g/mol . |
Q5: Are there any general chemical modification strategies to improve the solubility of A1AR antagonists?
Yes, several chemical modification strategies are employed to enhance the solubility of drug candidates without compromising their pharmacological activity:
-
Salt Formation: For compounds with ionizable groups (weakly acidic or basic), forming a salt can significantly increase aqueous solubility.
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. A common strategy is to attach a polar moiety to the parent drug to increase water solubility. This approach has been successfully used for other A2A receptor antagonists to improve their utility in in vivo studies.
-
Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. This can alter the physicochemical properties of the API, including solubility.
Q6: What is the mechanism of action of A1AR antagonists?
A1 adenosine receptors (A1AR) are G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o family of G proteins. Upon activation by the endogenous ligand adenosine, A1AR inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. A1AR antagonists, such as this compound, block the binding of adenosine to the receptor, thereby preventing this signaling cascade and the subsequent physiological responses.
Diagrams
Caption: A1AR Signaling Pathway and Point of Antagonism.
Caption: Troubleshooting Workflow for this compound Solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution for use in in vitro assays.
Materials:
-
This compound (MW: 312.37 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator water bath
-
Calibrated analytical balance
-
Microcentrifuge tubes
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 312.37 g/mol * 1000 mg/g = 3.1237 mg
-
-
Weigh out the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for long-term stability.
Protocol 2: General Method for Enhancing Solubility using Co-solvents
Objective: To improve the solubility of this compound in an aqueous vehicle for in vivo administration. This is a general guide and specific ratios must be optimized for your compound and experimental model.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Methodology:
-
Dissolve this compound in a minimal amount of DMSO. This will serve as the primary solvent.
-
In a separate tube, prepare the co-solvent vehicle. A common example is a mixture of PEG400 and Tween® 80. For instance, you could prepare a vehicle of 40% PEG400, 5% Tween® 80, and 55% saline.
-
Slowly add the DMSO-drug concentrate to the co-solvent vehicle while vortexing continuously. The ratio of the DMSO concentrate to the final volume should be kept low (e.g., less than 10% of the total volume) to minimize potential toxicity.
-
After mixing, visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle warming (to 37°C) or sonication may be applied.
-
Always prepare a vehicle-only control group for your in vivo experiments to account for any effects of the formulation itself.
-
The final formulation should be prepared fresh before each experiment. The stability of the compound in the formulation should be determined if it is to be stored.
Disclaimer: The information provided is for guidance purposes only. Researchers should always consult relevant literature and perform their own optimization and validation experiments. Safety precautions should be taken when handling all chemical reagents.
References
Technical Support Center: Improving A1AR Antagonist Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of A1 adenosine receptor (A1AR) antagonists.
Frequently Asked Questions (FAQs)
Q1: My A1AR antagonist shows high affinity and selectivity in vitro, but poor efficacy in vivo. What are the likely causes related to bioavailability?
A1: Poor in vivo efficacy despite good in vitro properties is a common challenge in drug development and often points to issues with the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which collectively determine its bioavailability.
Primary reasons for this discrepancy include:
-
Poor Oral Absorption: The compound may have low solubility in gastrointestinal fluids or low permeability across the intestinal wall. Many xanthine-based A1AR antagonists are hydrophobic and poorly water-soluble, which can limit their absorption.[1][2]
-
Rapid Metabolism: The antagonist may be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism).[3] This prevents a sufficient concentration of the active drug from reaching systemic circulation.
-
Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.[4]
-
Chemical Instability: The compound may be unstable in the physiological pH of the stomach or intestine.
To diagnose the issue, a systematic approach is recommended, starting with assessments of solubility and permeability, followed by metabolic stability assays.
Q2: How can I determine if my A1AR antagonist has poor membrane permeability?
A2: Assessing membrane permeability is a critical step. The most widely used in vitro model for predicting intestinal permeability is the Caco-2 cell permeability assay.[5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium. The rate at which your compound travels from the apical (gut) side to the basolateral (blood) side is measured.
-
Interpreting the Data: The result is expressed as an apparent permeability coefficient (Papp). A bidirectional assay, measuring transport in both directions (A→B and B→A), can also determine if the compound is subject to active efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.
Q3: My compound is rapidly cleared in vivo. How can I investigate its metabolic stability?
A3: High clearance is often due to rapid metabolism. In vitro metabolic stability assays are essential for predicting a compound's metabolic fate.
Key assays include:
-
Liver Microsomal Stability Assay: This is a common initial screen that uses subcellular fractions of liver cells containing high concentrations of Phase I metabolic enzymes, like cytochrome P450s (CYPs). The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance.
-
Hepatocyte Stability Assay: This assay uses whole liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes. It provides a more complete picture of liver metabolism.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomes and cytosolic enzymes, offering a broader view of metabolic pathways.
These assays help identify metabolic liabilities in the molecule's structure, guiding medicinal chemistry efforts to improve stability.
Q4: What are the primary strategies to improve the oral bioavailability of a poorly soluble A1AR antagonist?
A4: For compounds with low aqueous solubility, several formulation and chemical modification strategies can be employed.
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state can significantly increase its solubility.
-
-
Chemical Modification (Prodrugs):
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is designed to overcome a specific barrier, such as poor solubility. After administration, it converts back to the active drug. For improving solubility, a common strategy is to attach a highly polar or ionizable group (e.g., a phosphate or an amino acid) to the parent molecule. Prodrugs have been successfully used to improve the bioavailability of other adenosine receptor ligands.
-
Troubleshooting Guides
Guide 1: Low Oral Bioavailability - A Step-by-Step Troubleshooting Workflow
If your A1AR antagonist demonstrates low oral bioavailability (F%), this workflow can help identify the root cause.
// Nodes start [label="Low Oral Bioavailability (F%) Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility [label="Assess Aqueous Solubility\n(Kinetic/Thermodynamic)", fillcolor="#FBBC05", fontcolor="#202124"]; permeability [label="Assess Permeability\n(e.g., Caco-2 Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; metabolism [label="Assess Metabolic Stability\n(Microsomes/Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"];
low_sol [label="Problem: Poor Solubility", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_perm [label="Problem: Poor Permeability\n / High Efflux", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_clear [label="Problem: Rapid Metabolism\n(High Clearance)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_strat [label="Solution:\n- Formulation (Micronization, SEDDS)\n- Prodrug Approach (add polar group)\n- Salt Formation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; perm_strat [label="Solution:\n- Prodrug Approach (mask H-bonds)\n- Structural Modification (reduce polarity)\n- Efflux Inhibitor Co-dosing (research)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; met_strat [label="Solution:\n- Structural Modification (block metabolic 'hotspots')\n- Prodrug to bypass first-pass effect", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> solubility [label="Step 1"]; solubility -> permeability [label="Step 2"]; permeability -> metabolism [label="Step 3"];
solubility -> low_sol [label="Is solubility < 10 µM?"]; permeability -> low_perm [label="Is Papp < 1x10⁻⁶ cm/s\nor Efflux Ratio > 2?"]; metabolism -> high_clear [label="Is in vitro t½ < 30 min?"];
low_sol -> sol_strat; low_perm -> perm_strat; high_clear -> met_strat; } dot Caption: Troubleshooting workflow for low bioavailability.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of an A1AR antagonist.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)
-
Test compound (A1AR antagonist) and control compounds (e.g., atenolol for low permeability, antipyrine for high permeability)
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell™ filter inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value within the laboratory's established range indicates a healthy monolayer.
-
-
Permeability Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of an A1AR antagonist in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Acetonitrile (or other organic solvent) for reaction termination
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Incubation Preparation:
-
Prepare a solution of the test compound in buffer.
-
In a microplate, pre-warm the liver microsome suspension and the test compound solution to 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding ice-cold acetonitrile. This precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Data & Visualization
Table 1: Interpreting Caco-2 Permeability Data
This table provides a general classification for interpreting permeability results.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1.0 | Low | < 50% |
| 1.0 - 10.0 | Moderate | 50% - 90% |
| > 10.0 | High | > 90% |
| Data classification based on literature guidelines. |
Diagram 2: The Prodrug Strategy for Improving Solubility
This diagram illustrates how a prodrug with a solubilizing promoiety is designed to improve oral absorption.
// Nodes parent [label="Parent A1AR Antagonist\n(Poorly Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prodrug [label="Prodrug\n(Parent Drug + Solubilizing Promoiety)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorption [label="Oral Administration &\nImproved Dissolution in Gut", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Enzymatic or Chemical Cleavage\n(in Intestinal Wall or Blood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; active [label="Active A1AR Antagonist Released\n(Systemic Circulation)", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges parent -> prodrug [label="Chemical Synthesis"]; prodrug -> absorption; absorption -> cleavage; cleavage -> active; } dot Caption: The prodrug approach to enhance drug solubility.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Cold Tolerance by Selective A1 Adenosine Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A1AR Antagonist Off-Target Effects: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Adenosine A1 Receptor (A1AR) antagonists.
Frequently Asked Questions (FAQs)
Q1: My A1AR antagonist is showing lower than expected potency or an unusual dose-response curve in cell-based functional assays compared to my radioligand binding data. What could be the cause?
A1: This discrepancy often points to off-target activity. The two most common off-target families for A1AR antagonists are other adenosine receptor subtypes (A2A, A2B, A3) and phosphodiesterases (PDEs).
-
Adenosine Receptor Subtypes: A1AR is a Gi-coupled receptor, meaning its activation typically leads to a decrease in intracellular cyclic AMP (cAMP).[1][2] In contrast, A2A and A2B receptors are Gs-coupled, and their activation increases cAMP levels.[1][2] If your antagonist also hits A2A or A2B receptors, it could produce a competing biological signal that masks the A1AR-specific effect, especially in cells co-expressing these receptors.
-
Phosphodiesterase (PDE) Inhibition: Many A1AR antagonists, particularly those with a xanthine scaffold (like caffeine and its derivatives), can inhibit PDEs.[3] PDEs are enzymes that break down cAMP. Inhibiting them leads to an increase in intracellular cAMP. This can counteract the expected decrease in cAMP from A1AR agonism (in a functional assay) or can produce a confounding signal on its own, complicating the interpretation of your antagonist's effect.
Q2: I'm observing an unexpected increase in cAMP levels when applying my A1AR antagonist. What is the likely off-target mechanism?
A2: An increase in cAMP is the opposite of the canonical A1AR signaling pathway. This strongly suggests off-target activity. The primary suspects are:
-
A2A or A2B Receptor Antagonism: In assays where there is endogenous adenosine tone, antagonizing inhibitory A1 receptors could unmask the effects of adenosine on stimulatory A2A/A2B receptors, leading to a net increase in cAMP.
-
Phosphodiesterase (PDE) Inhibition: This is a very common off-target effect for xanthine-based A1AR antagonists. By preventing the breakdown of cAMP, PDE inhibition will cause its accumulation, directly opposing the A1AR's Gi-coupled signaling which aims to reduce cAMP.
Q3: What is a standard workflow for profiling the selectivity of a new A1AR antagonist?
A3: A typical selectivity profiling workflow involves a tiered approach, moving from broad screening to more specific functional confirmation. This ensures that resources are used efficiently to identify and characterize off-target effects.
Q4: My compound shows different selectivity profiles between human and rodent assays. Is this normal?
A4: Yes, species-dependent differences in affinity and selectivity are well-documented for adenosine receptor ligands. A compound that is highly selective for human A1AR may show significant affinity for other receptor subtypes in rats or mice. It is crucial to characterize the selectivity profile of your antagonist in the specific species being used for in vivo studies to ensure that the observed physiological effects can be correctly attributed to A1AR antagonism.
Data Presentation: Selectivity Profiles
The following tables summarize the binding affinities (Ki, nM) of common A1AR antagonists against human adenosine receptor subtypes and their inhibitory concentrations (IC50, µM) against key phosphodiesterase families. Lower values indicate higher affinity or potency.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A1AR | A2AAR | A2BAR | A3AR | A1 Selectivity (fold vs. A2A) |
| DPCPX | 0.46 | >230 | - | - | >500 |
| Rolofylline (KW-3902) | 0.8 | 1200 | 12000 | 3000 | 1500 |
| SLV320 (Derenofylline) | 1.0 | 398 | 3981 | 200 | 398 |
Table 2: Comparative Inhibitory Activity (IC50, µM) at Phosphodiesterase (PDE) Isoforms
| Compound Class | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Xanthine Derivatives | >100 | >100 | ~50-100 | ~10-50 | >100 |
Note: Data for xanthines represents a class effect; specific values vary significantly between individual compounds. For example, some A1-selective xanthines like DPCPX are also potent inhibitors of PDE4, with IC50 values in the 10 µM range.
Signaling Pathway Overview
A1AR antagonists function by blocking the signaling cascade initiated by the endogenous ligand, adenosine. Understanding the difference between the target (A1AR) and primary off-target (A2A/A2B) pathways is critical for troubleshooting.
Experimental Protocols
Here are generalized protocols for key assays used to investigate A1AR antagonist off-target effects. Note: These are templates and must be optimized for your specific cellular system, reagents, and equipment.
Radioligand Displacement Binding Assay
This assay measures the affinity (Ki) of your test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the target receptor (e.g., human A1AR, A2AAR, etc.).
-
Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup (96-well plate):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]DPCPX for A1AR), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-radioactive ligand (e.g., 10 µM NECA) to saturate all specific binding sites.
-
Test Compound: Add membrane preparation, radioligand, and serial dilutions of your A1AR antagonist.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of your test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures changes in intracellular cAMP levels to determine if a compound is an agonist or antagonist at a Gi- or Gs-coupled receptor.
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate (e.g., white, opaque 96-well plate for luminescence assays).
-
Pre-treatment (for Gi-coupled Antagonism):
-
Incubate cells with serial dilutions of your A1AR antagonist for 15-30 minutes.
-
Add a known A1AR agonist (e.g., NECA or CPA) at a concentration that gives a sub-maximal response (EC80). This stimulates the Gi pathway.
-
To amplify the signal, simultaneously add a cAMP-stimulating agent like Forskolin, which directly activates adenylyl cyclase.
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, Luminescence, or ELISA-based). These kits typically rely on a competitive immunoassay principle.
-
Data Analysis:
-
Plot the measured signal (which is inversely or directly proportional to cAMP, depending on the kit) against the log concentration of your antagonist.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of your antagonist that reverses 50% of the agonist's effect.
-
To test for off-target activity at Gs-coupled receptors (A2A/A2B), perform the assay without a Gi agonist and measure if your compound directly alters Forskolin-stimulated cAMP levels.
-
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of your compound to inhibit the enzymatic activity of a specific PDE isoform.
Methodology:
-
Reagents: Use a purified, recombinant PDE enzyme (e.g., PDE4B), its substrate (cAMP), and a detection system. A common method involves a 5'-nucleotidase, which converts the AMP product of the PDE reaction into adenosine and phosphate, and then quantifying the released phosphate.
-
Reaction Setup (384-well plate):
-
Add assay buffer, your test compound (A1AR antagonist) at various concentrations, and the PDE enzyme.
-
Include a positive control inhibitor (e.g., Rolipram for PDE4).
-
Include a no-enzyme control.
-
-
Reaction Initiation: Add the substrate (cAMP) to all wells to start the reaction.
-
Incubation: Incubate at 30°C or 37°C for a defined period where the reaction is linear.
-
Detection: Stop the reaction and add the detection reagents. For a malachite green-based assay, this reagent will react with the phosphate generated to produce a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis:
-
Subtract the background signal (no-enzyme control).
-
Calculate the percentage of PDE inhibition for each concentration of your compound relative to the vehicle (0% inhibition) and positive control (100% inhibition).
-
Plot the percent inhibition against the log concentration of your compound and fit the curve to determine the IC50 value.
-
References
A1AR antagonist 5 pharmacokinetic and pharmacodynamic modeling
Welcome to the technical support center for researchers utilizing the A1 adenosine receptor (A1AR) antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacodynamic and pharmacokinetic data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is DPCPX and what is its primary mechanism of action?
A1: DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective antagonist for the adenosine A1 receptor (A1AR).[1][2] It belongs to the xanthine class of compounds.[1][2] Its primary mechanism of action is to competitively bind to the A1AR, thereby blocking the receptor's activation by the endogenous ligand, adenosine. This antagonism prevents the downstream signaling cascade typically initiated by A1AR activation, which includes the inhibition of adenylyl cyclase.
Q2: What is the selectivity profile of DPCPX for different adenosine receptor subtypes?
A2: DPCPX exhibits high selectivity for the A1AR over other adenosine receptor subtypes (A2A, A2B, and A3). This selectivity makes it a valuable tool for isolating and studying the specific physiological roles of the A1AR. The binding affinities (Ki) for human adenosine receptors are summarized in the data table below.
Q3: How should I prepare and store DPCPX stock solutions?
A3: DPCPX is soluble in DMSO and ethanol with gentle warming. For a stock solution, it can be dissolved in DMSO, for example, to a concentration of 5 mM. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to maintain stability. Before use, thaw the aliquot and bring it to room temperature.
Q4: What are the typical working concentrations for in vitro and in vivo experiments?
A4: For in vitro binding assays, nanomolar concentrations are typically used, often around the Ki value for the A1AR. For functional assays, such as cAMP inhibition assays, a range of concentrations is used to determine the IC50 value. In in vivo studies in rodents, doses have ranged from 0.09 µg/kg to 4 mg/kg depending on the administration route and experimental model.
Q5: Can DPCPX cross the blood-brain barrier?
A5: Yes, DPCPX is a blood-brain barrier permeable xanthine derivative, which allows for its use in studying the effects of A1AR antagonism in the central nervous system in vivo.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DPCPX, providing a quick reference for its pharmacodynamic and pharmacokinetic properties.
Table 1: Pharmacodynamic Profile of DPCPX
| Parameter | Species/System | Value | Reference(s) |
| Ki (A1AR) | Human | 3.9 nM | |
| Rat (whole brain membranes) | 0.46 nM | ||
| Rat (fat cells) | 0.45 nM | ||
| Ki (A2AAR) | Human | 130 nM | |
| Rat (striatal membranes) | 340 nM | ||
| Human (platelets) | 330 nM | ||
| Ki (A2BAR) | Human | 50 nM | |
| Ki (A3AR) | Human | 4000 nM (4.0 µM) | |
| IC50 | Human A1AR expressing CHO cells (cAMP assay) | 1.52 nM (as inverse agonist) | |
| 786-O renal carcinoma cells (MTT assay) | 43.0 ± 4.1 µM | ||
| ACHN renal carcinoma cells (MTT assay) | 51.8 ± 4.7 µM | ||
| MCF-7 breast cancer cells | 0.87 µM |
Table 2: Physicochemical and In Vivo Data for DPCPX
| Parameter | Value/Information | Reference(s) |
| Molecular Weight | 304.39 g/mol | |
| Formula | C16H24N4O2 | |
| Solubility | Soluble to 5 mM in DMSO with gentle warming; Soluble to 10 mM in ethanol with gentle warming | |
| Storage | Store at room temperature (solid); -20°C (in solution, short-term); -80°C (in solution, long-term) | |
| In Vivo Doses (Mice) | 1-4 mg/kg (i.p.) for behavioral studies | |
| In Vivo Doses (Rats) | 0.09 - 0.27 µg/kg (intradiaphragmatic, nanoconjugate) for respiratory studies |
Experimental Protocols
Radioligand Binding Assay for A1AR
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the A1AR using [3H]DPCPX as the radioligand.
Materials:
-
Cell membranes from cells expressing the A1AR (e.g., CHO-hA1 cells).
-
[3H]DPCPX (radioligand).
-
Unlabeled DPCPX (for non-specific binding).
-
Test compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes, [3H]DPCPX, and test compounds to desired concentrations in binding buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, [3H]DPCPX (at a concentration near its Kd, e.g., 1-2 nM), and binding buffer.
-
Non-specific Binding (NSB): Add cell membranes, [3H]DPCPX, and a high concentration of unlabeled DPCPX (e.g., 10 µM).
-
Competitive Binding: Add cell membranes, [3H]DPCPX, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand ([3H]DPCPX) and Kd is its dissociation constant.
-
Functional cAMP Inhibition Assay
This protocol measures the ability of DPCPX to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the A1AR (e.g., CHO-hA1 cells).
-
A1AR agonist (e.g., N6-Cyclopentyladenosine, CPA).
-
DPCPX.
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell stimulation buffer.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
-
384-well white microplates.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in stimulation buffer to the desired density.
-
Assay Setup:
-
Dispense cells into the wells of a 384-well plate.
-
Add varying concentrations of DPCPX to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
Add the A1AR agonist (e.g., CPA at its EC80 concentration) to all wells except the basal control.
-
Add forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only (100%) and agonist-plus-forskolin (0%) controls.
-
Plot the percentage of cAMP inhibition reversal against the log concentration of DPCPX.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of DPCPX.
-
Troubleshooting Guides
Issue 1: High variability or inconsistent IC50/Ki values in binding or functional assays.
-
Possible Cause: Inconsistent cell passage number.
-
Solution: Use cells within a consistent and low passage range, as high passage numbers can alter receptor expression and signaling.
-
-
Possible Cause: Reagent variability.
-
Solution: Ensure consistency in the source and lot of critical reagents, including cell culture media, serum, and the antagonist itself. Prepare fresh stock solutions of DPCPX regularly.
-
-
Possible Cause: Variations in assay conditions.
-
Solution: Strictly adhere to a standardized protocol, paying close attention to incubation times, temperatures, and cell densities.
-
-
Possible Cause: Presence of endogenous adenosine.
-
Solution: Consider adding adenosine deaminase to your assay buffer to degrade any endogenous adenosine that could compete with your antagonist.
-
Issue 2: Low or no antagonist activity observed.
-
Possible Cause: Inactive agonist (in functional assays).
-
Solution: First, confirm that your A1AR agonist is potent and effective at eliciting the expected response (e.g., inhibition of cAMP) in your cell system. Without a robust agonist response, antagonist activity cannot be accurately measured.
-
-
Possible Cause: Poor cell health or low receptor expression.
-
Solution: Ensure cells are healthy and not over-confluent. Verify the expression of the A1AR using a validated method like qPCR or Western blot.
-
-
Possible Cause: DPCPX degradation or precipitation.
-
Solution: Prepare fresh stock solutions. Given its solubility characteristics, ensure DPCPX is fully dissolved, using gentle warming if necessary, and visually inspect for any precipitation in your working solutions.
-
Issue 3: High non-specific binding in radioligand binding assays.
-
Possible Cause: Radioligand concentration is too high.
-
Solution: Use the lowest concentration of [3H]DPCPX that still provides a robust signal-to-noise ratio, typically at or below its Kd.
-
-
Possible Cause: Inadequate washing.
-
Solution: Ensure that the washing steps after filtration are sufficient to remove all unbound radioligand.
-
-
Possible Cause: Filter binding.
-
Solution: Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Visualizations
Caption: A1AR signaling pathway and antagonism by DPCPX.
References
Technical Support Center: A1AR Antagonist 5 and Potential Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential cytotoxicity of A1AR antagonist 5. For the purposes of this guide, we will use 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) as a representative A1AR antagonist, as it is a well-characterized compound in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cells?
A1AR antagonists, such as DPCPX, have been shown to induce apoptosis in various cancer cell lines.[1][2][3] This effect is often cell-type dependent. For instance, in MCF-7 breast cancer cells, DPCPX treatment led to a significant reduction in cell viability and an increase in apoptosis.[1][4] Similar apoptotic effects have been observed in esophageal cancer cell lines (KYSE-30 and YM-1).
Q2: What is the proposed mechanism of A1AR antagonist-induced cytotoxicity?
The cytotoxic effect of A1AR antagonists like DPCPX is primarily mediated through the induction of apoptosis. Studies have indicated that this process can involve the upregulation of the p53 gene and the activation of caspase cascades, including caspase-3, -8, and -9. The extrinsic and intrinsic apoptotic pathways may be involved.
Q3: What are the typical concentrations of A1AR antagonists used to induce cytotoxicity in vitro?
The effective concentration of an A1AR antagonist can vary depending on the cell line and experimental conditions. For example, DPCPX has been shown to exert significant cytotoxicity in MCF-7 cells at a concentration of 87 nM in a time-dependent manner. In esophageal cancer cell lines, concentrations of 10 µM and 100 µM of DPCPX were used to induce apoptosis. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Are there any known off-target effects or in vivo safety concerns with A1AR antagonists?
While A1AR antagonists show promise in cancer research, some have exhibited side effects in clinical settings. For example, the A1AR antagonist rolofylline was associated with an increased rate of seizures and stroke in patients with acute heart failure. These findings highlight the importance of thorough preclinical safety and toxicity studies.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, contamination, or improper reagent mixing.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Visually inspect plates for even cell distribution after seeding.
-
Use a multichannel pipette for adding reagents and ensure it is calibrated correctly.
-
Check for any signs of contamination in the cell culture.
-
Issue 2: No significant decrease in cell viability after treatment.
-
Possible Cause: Suboptimal drug concentration, insufficient incubation time, or cell line resistance.
-
Troubleshooting Steps:
-
Perform a dose-response curve with a wider range of concentrations.
-
Increase the incubation time with the antagonist.
-
Verify the expression of A1AR in your cell line, as its absence or low expression could lead to a lack of response.
-
Ensure the antagonist was properly dissolved and stored.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue 1: High percentage of necrotic cells (PI positive) in the control group.
-
Possible Cause: Harsh cell handling during harvesting or staining.
-
Troubleshooting Steps:
-
Use a gentle cell scraping or a lower concentration of trypsin for a shorter duration.
-
Centrifuge cells at a lower speed.
-
Minimize the time cells are kept in suspension before analysis.
-
Issue 2: No significant increase in apoptotic cells after treatment.
-
Possible Cause: The chosen time point is too early or too late to detect apoptosis.
-
Troubleshooting Steps:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.
-
Consider that the cytotoxic effect may not be mediated by apoptosis. Investigate other forms of cell death like necrosis or autophagy.
-
Quantitative Data Summary
Table 1: Effect of DPCPX on Cancer Cell Viability and Apoptosis
| Cell Line | Antagonist | Concentration | Assay | Outcome | Reference |
| MCF-7 (Breast Cancer) | DPCPX | 87 nM | MTT | Significant decrease in cell viability over 72h | |
| MCF-7 (Breast Cancer) | DPCPX | 87 nM | Flow Cytometry (Annexin V/PI) | Significant increase in apoptosis over 72h | |
| KYSE-30 (Esophageal Cancer) | DPCPX | 10 µM, 100 µM | MTT | Significant decrease in cell proliferation | |
| YM-1 (Esophageal Cancer) | DPCPX | 10 µM, 100 µM | MTT | Significant decrease in cell proliferation | |
| KYSE-30 (Esophageal Cancer) | DPCPX | 10 µM, 100 µM | Flow Cytometry (Annexin V/PI) | Induction of apoptosis | |
| YM-1 (Esophageal Cancer) | DPCPX | 10 µM, 100 µM | Flow Cytometry (Annexin V/PI) | Induction of apoptosis |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (or DPCPX) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and a vehicle control for the determined optimal time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Caption: Proposed signaling pathway of A1AR antagonist-induced apoptosis.
References
- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedicinej.com [biomedicinej.com]
- 3. A1 adenosine receptor antagonist induces cell apoptosis in KYSE-30 and YM-1 esophageal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of A1AR antagonist 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of A1AR antagonist 5 during their experiments.
Troubleshooting Guides
High non-specific binding (NSB) can significantly impact the accuracy of your experimental data by masking the specific binding signal to the A1 adenosine receptor (A1AR).[1][2] This guide provides a systematic approach to troubleshoot and minimize NSB in your assays.
Issue: High Non-Specific Binding Observed in Radioligand Binding Assay
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[2] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kd value.[2] Check the purity of the radioligand. Impurities can contribute to high NSB.[2] Consider the hydrophobicity of the radioligand. Hydrophobic ligands tend to exhibit higher non-specific binding. |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize the assay. Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding. Modify the assay buffer. Including agents like bovine serum albumin (BSA), salts, or detergents can help reduce non-specific interactions. Increase the volume and/or number of wash steps. Use ice-cold wash buffer. |
| Filter and Apparatus | Pre-soak filters in buffer or a solution of a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. Use appropriate filter material. Glass fiber filters are common, but different types may be tested to find one with the lowest NSB for your specific assay. |
| Ligand Sticking to Plasticware | Add a small concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer. Pre-treating plates and tips with a blocking agent can also help. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the binding of a ligand, in this case, this compound, to sites other than the intended A1AR. This can include binding to other proteins, lipids, the assay plate, or filter materials. High non-specific binding is a major source of background noise in an assay and can lead to inaccurate measurements of the antagonist's affinity and the receptor density. It is crucial to minimize non-specific binding to ensure the reliability and accuracy of experimental data.
Q2: How is non-specific binding measured?
A2: Non-specific binding is typically determined by measuring the binding of the labeled this compound in the presence of a high concentration of an unlabeled competitor ligand that has high affinity for the A1AR. This "cold" ligand saturates the specific binding sites on the A1AR, ensuring that any measured binding of the labeled antagonist is non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (binding in the absence of the competitor).
Q3: What are some common blocking agents used to reduce non-specific binding?
A3: Bovine Serum Albumin (BSA) is a commonly used protein blocking agent that can be added to the assay buffer to coat surfaces and reduce non-specific interactions. Other strategies include adding non-ionic surfactants like Tween 20 to disrupt hydrophobic interactions, or increasing the salt concentration in the buffer to reduce charge-based interactions. Pre-soaking filters in polyethyleneimine (PEI) can also reduce the binding of the radioligand to the filter itself.
Q4: Can the properties of "this compound" itself contribute to high non-specific binding?
A4: Yes, the physicochemical properties of a ligand can influence its tendency for non-specific binding. Highly lipophilic (hydrophobic) or charged compounds are more prone to non-specific binding. If "this compound" has such properties, optimizing the assay conditions, such as adding detergents or adjusting the ionic strength of the buffer, becomes even more critical.
Q5: What should I do if I have optimized my assay conditions but non-specific binding is still high?
A5: If you have systematically addressed the factors in the troubleshooting guide and non-specific binding remains high (e.g., >50% of total binding), you may need to consider more fundamental changes. This could include trying a different radiolabeling approach for your antagonist, exploring alternative assay formats (e.g., a scintillation proximity assay instead of a filtration-based assay), or further purifying your receptor preparation to remove components contributing to non-specific interactions. You could also test a different, structurally distinct unlabeled competitor to define non-specific binding.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of "this compound" by measuring its ability to compete with a known radiolabeled A1AR antagonist, such as [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
Materials:
-
Cell membranes expressing A1AR (e.g., from transfected CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
Radioligand: [³H]-DPCPX
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1AR ligand (e.g., 1 µM DPCPX or 10 µM NECA)
-
Test compound: "this compound" (unlabeled)
-
Glass fiber filters (GF/C type, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of "this compound" in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
A fixed concentration of [³H]-DPCPX (typically at its Kd).
-
Your serial dilutions of "this compound" or vehicle for total binding.
-
The non-specific binding control for determining non-specific binding.
-
Cell membranes containing A1AR.
-
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of "this compound".
-
Plot the percent inhibition against the log concentration of the antagonist to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Table 1: Effect of Assay Buffer Additives on Non-Specific Binding of this compound
| Buffer Additive | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| None | - | 15,000 | 8,000 | 7,000 | 53% |
| BSA | 0.1% | 14,500 | 4,500 | 10,000 | 31% |
| BSA | 0.5% | 14,200 | 3,000 | 11,200 | 21% |
| Tween-20 | 0.01% | 14,800 | 5,000 | 9,800 | 34% |
| NaCl | 100 mM | 14,600 | 6,000 | 8,600 | 41% |
Table 2: Optimizing Membrane Protein Concentration
| Membrane Protein (µg) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio (Specific/NSB) |
| 50 | 8,000 | 2,500 | 5,500 | 2.2 |
| 100 | 14,200 | 3,000 | 11,200 | 3.7 |
| 200 | 25,000 | 7,000 | 18,000 | 2.6 |
| 400 | 35,000 | 15,000 | 20,000 | 1.3 |
Visualizations
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR), initiates several intracellular signaling cascades. The A1AR primarily couples to Gi and Go proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibit N-, P-, and Q-type calcium channels. A1AR activation can also stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).
Caption: A1 Adenosine Receptor (A1AR) signaling pathway.
Experimental Workflow for Minimizing Non-Specific Binding
This workflow outlines a logical sequence of steps to identify and minimize non-specific binding in your this compound binding assay.
Caption: Troubleshooting workflow for high non-specific binding.
References
Technical Support Center: A1AR Antagonist Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and proper storage of Adenosine A1 Receptor (A1AR) antagonists. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing A1AR antagonists?
A1: Proper storage is critical to maintain the stability and activity of A1AR antagonists. For solid compounds, storage at room temperature or 4°C is often acceptable, as indicated by manufacturers for compounds like DPCPX.[1][2] For long-term storage, it is advisable to store compounds at -20°C.[3][4] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. DPCPX stock solutions in DMSO are reported to be stable for up to 3 months at -20°C. Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q2: How should I prepare and store stock solutions of A1AR antagonists?
A2: A1AR antagonists, such as the widely used xanthine derivative DPCPX, are often soluble in organic solvents like DMSO and ethanol. For DPCPX, solubility is up to 5 mM in DMSO and 10 mM in ethanol, which may require gentle warming to fully dissolve. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your experimental buffer. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q3: What are the primary factors that can cause degradation of A1AR antagonists?
A3: Like many small molecules, A1AR antagonists can be susceptible to degradation from several factors, including:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents, such as hydrogen peroxide, or through auto-oxidation.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation at elevated temperatures.
Forced degradation studies are often performed during drug development to identify potential degradation pathways under these stress conditions.
Q4: My experimental results with an A1AR antagonist are inconsistent. Could this be related to compound stability?
A4: Yes, inconsistent results can be a sign of compound degradation. If an antagonist has degraded, its effective concentration will be lower than expected, leading to variability in experimental outcomes. To troubleshoot, consider the following:
-
Age and storage of the stock solution: Has the stock solution been stored correctly and for how long?
-
Number of freeze-thaw cycles: Have the aliquots been subjected to multiple freeze-thaw cycles?
-
Working solution preparation: How long are working solutions kept at room temperature or in aqueous buffers before use?
-
Light exposure: Are the compound and its solutions protected from light?
If you suspect degradation, it is recommended to prepare a fresh stock solution from the solid compound and repeat the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no antagonist activity | Compound degradation due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (see storage table below). Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the compound and the volume of solvent used. Re-measure the concentration if possible using a spectrophotometer, if the compound has a known extinction coefficient. | |
| Inconsistent IC50 values across experiments | Partial degradation of the antagonist. | Use a fresh aliquot of the stock solution for each experiment. Protect working solutions from light and use them promptly after preparation. |
| Variability in experimental conditions. | Standardize all assay parameters, including incubation times, temperature, and cell passage number. | |
| Precipitation of the antagonist in aqueous buffer | Poor solubility of the antagonist in the final assay medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed the recommended limit (typically <0.5%). Consider using a different solvent or a solubilizing agent if compatible with your experimental system. |
Storage and Stability Data
The following table summarizes the recommended storage conditions for the A1AR antagonist DPCPX, a common xanthine-based antagonist. These conditions can serve as a general guideline for other xanthine derivatives, but it is always best to consult the manufacturer's specific instructions.
| Compound Form | Storage Temperature | Solvent | Concentration | Duration | Notes |
| Solid | Room Temperature or 4°C | N/A | N/A | Long-term | Protect from light. |
| Stock Solution | -20°C | DMSO | 5 mM | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Gentle warming may be needed for initial dissolution. |
| Stock Solution | -20°C | Ethanol | 10 mM | Not specified | Aliquot to avoid freeze-thaw cycles. Gentle warming may be needed for initial dissolution. |
| Stock Solution | -80°C | DMSO/Ethanol | Not specified | > 3 months | Recommended for longer-term storage of solutions. |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of an A1AR antagonist. Method parameters will need to be optimized for specific antagonists.
1. Objective: To develop a reversed-phase HPLC method capable of separating the intact A1AR antagonist from its potential degradation products.
2. Materials and Reagents:
-
A1AR antagonist reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate or acetate buffer), pH adjusted
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the antagonist in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the antagonist in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Dissolve the antagonist in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid antagonist to dry heat (e.g., 70°C) for a specified time.
-
Photodegradation: Expose a solution of the antagonist to a light source (e.g., UV lamp at 254 nm) for a specified time.
-
Neutralize acidic and basic samples before injection.
4. HPLC Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the antagonist using a UV-Vis spectrophotometer or a PDA detector.
-
Injection Volume: 10-20 µL.
5. Method Validation:
-
Inject the unstressed and stressed samples.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
-
Assess parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: A1AR antagonist blocks the inhibitory signaling pathway.
Caption: Workflow for A1AR antagonist stability testing.
References
Validation & Comparative
Comparative Analysis of A1AR Antagonists: A Head-to-Head Guide on A1AR Antagonist 5 and DPCPX
For researchers and professionals in drug development, the selection of a suitable antagonist for the A1 adenosine receptor (A1AR) is a critical step. This guide provides a detailed comparison of two such antagonists: the novel "A1AR antagonist 5" and the well-established research tool, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). This analysis is based on available experimental data to facilitate an informed decision for future research directions.
The A1 adenosine receptor, a member of the G protein-coupled receptor family, is a key player in a multitude of physiological processes, particularly in the cardiovascular and central nervous systems. Its activation typically leads to inhibitory effects, such as a decrease in heart rate and neuronal excitability. Consequently, antagonists of this receptor are of significant interest for various therapeutic applications.
Quantitative Performance Metrics: A Tabular Comparison
| Compound | A1AR pKi | A1AR Ki (nM) | A1AR pIC50 | A1AR IC50 (µM) |
| This compound | 6.11 | ~77.6 | 5.83 | ~1.48 |
| DPCPX | Not specified | 3.9[1] | Not specified | Not specified |
Table 1: Binding Affinity and Functional Potency at the Human A1 Adenosine Receptor. The Ki and IC50 values for this compound were calculated from the provided pKi and pIC50 values.
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | A1AR Selectivity |
| This compound | ~77.6 | Data not available | Data not available | Data not available | Data not available |
| DPCPX | 3.9[1] | 130[1] | 50 | 4000 | Highly selective for A1AR |
Table 2: Adenosine Receptor Subtype Selectivity Profile. DPCPX demonstrates high selectivity for the A1AR over other adenosine receptor subtypes. The selectivity of this compound remains to be characterized.
Understanding the A1AR Signaling Pathway
Activation of the A1AR by an agonist initiates a signaling cascade through the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can modulate ion channel activity, further influencing cellular function.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Methodologies
Detailed experimental protocols for the determination of binding affinity and functional potency are crucial for the replication and validation of research findings. Below are representative protocols for radioligand binding and cAMP functional assays. It is important to note that the specific protocols used to generate the data for "this compound" are not publicly available.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1AR.
1. Membrane Preparation:
-
Human A1AR-expressing cell lines (e.g., CHO-K1 or HEK293) are cultured and harvested.
-
Cell pellets are homogenized in a lysis buffer and centrifuged to isolate the cell membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.
2. Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or DPCPX).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to block the agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture A1AR-expressing cells in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., this compound or DPCPX) for a defined period.
-
Stimulate the cells with a fixed concentration of an A1AR agonist (e.g., adenosine or NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by non-linear regression analysis.
Experimental Workflow for Antagonist Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of A1AR antagonists.
Caption: Workflow for Comparing A1AR Antagonists.
Concluding Remarks
Based on the available data, DPCPX is a highly potent and selective A1AR antagonist, making it an excellent tool for in vitro and in vivo studies where specific A1AR blockade is required. Its well-characterized pharmacological profile provides a high degree of confidence in experimental outcomes.
"this compound" shows moderate affinity for the A1AR. However, a comprehensive assessment of its utility is hampered by the lack of publicly available data on its selectivity for other adenosine receptor subtypes. For researchers considering "this compound," it is recommended that its selectivity profile be thoroughly characterized to ensure that the observed effects are indeed mediated by the A1AR.
References
A Comparative Analysis of A1AR Antagonist 5 and Rolofylline in Adenosine A1 Receptor Blockade
In the landscape of selective adenosine A1 receptor (A1AR) antagonists, both the investigational compound "A1AR antagonist 5" and the clinically tested drug Rolofylline have emerged as subjects of scientific inquiry. While Rolofylline has undergone extensive clinical evaluation for acute heart failure, data on this compound is primarily available from commercial vendors. This guide provides a comparative overview of their efficacy and pharmacological profiles based on the currently accessible information, aimed at researchers, scientists, and drug development professionals.
Molecular and Pharmacological Profile
A direct comparison of the two antagonists reveals significant gaps in the publicly available data for this compound, precluding a comprehensive head-to-head efficacy analysis against the extensively studied Rolofylline.
Table 1: Molecular and Pharmacological Properties of this compound and Rolofylline
| Feature | This compound | Rolofylline (KW-3902) |
| IUPAC Name | 5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | 3-propyl-8-(tricyclo[3.3.1.1³,⁷]decan-1-yl)-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₁₇H₁₅ClN₄O | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 326.78 g/mol | 356.43 g/mol |
| Binding Affinity (pKi) | 6.11 (human A1AR)[1] | Not explicitly found in a comparable format |
| Functional Potency (pIC50) | 5.83[1] | Not explicitly found in a comparable format |
| Selectivity | Selective for A1AR[1] | Selective for A1AR[2] |
Efficacy and Clinical Findings
This compound
Rolofylline
Rolofylline was primarily investigated for the treatment of acute heart failure (AHF) with the aim of improving symptoms and preserving renal function. Its development, however, was halted after the pivotal Phase III clinical trial program, PROTECT, failed to meet its primary and secondary endpoints.
The PROTECT trials, which enrolled over 2,000 patients with AHF and renal impairment, demonstrated that Rolofylline did not significantly improve patients' clinical condition, reduce the risk of death or rehospitalization, or prevent persistent renal impairment compared to placebo[3]. While some earlier, smaller studies had suggested potential benefits in diuresis and renal function, these findings were not replicated in the large-scale trials.
Table 2: Summary of Key Efficacy Findings for Rolofylline in Acute Heart Failure (PROTECT Trials)
| Endpoint | Result | Citation |
| Primary Clinical Composite Endpoint | No significant improvement compared to placebo. | |
| Persistent Worsening Renal Function | No significant difference compared to placebo. | |
| 60-Day Mortality or Rehospitalization | No significant difference compared to placebo. |
Furthermore, the clinical development of Rolofylline was hampered by safety concerns, most notably a higher incidence of seizures and stroke in patients receiving the drug compared to placebo.
Signaling Pathways and Experimental Considerations
The therapeutic rationale for A1AR antagonists stems from their ability to block the effects of adenosine on the A1 receptor, a G protein-coupled receptor (GPCR). Activation of A1AR is coupled to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Rolofylline: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A1AR Antagonist 5 and Other Xanthine Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of A1AR antagonist 5 (8-phenyl-1,3-dipropylxanthine) and other prominent xanthine derivatives—caffeine, theophylline, and istradefylline. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in drug discovery and development.
Overview of A1AR Antagonism by Xanthine Derivatives
The A1 adenosine receptor (A1AR), a G protein-coupled receptor, plays a crucial role in regulating cardiac function, neuronal activity, and inflammation. Its inhibition by antagonists has therapeutic potential in a variety of disorders. Xanthine and its derivatives are a well-established class of adenosine receptor antagonists.[1] This guide focuses on a head-to-head comparison of this compound against other notable xanthines to highlight differences in potency, and selectivity.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) of this compound and other selected xanthine derivatives for the A1 adenosine receptor and, where available, the A2A adenosine receptor to indicate selectivity. Lower Ki values indicate higher binding affinity.
| Compound | A1AR Kᵢ (nM) | A2AAR Kᵢ (nM) | Selectivity (A2A/A1) | Species | Reference |
| This compound (8-phenyl-1,3-dipropylxanthine) | 25 | 750 | 30 | Rat | [2] |
| Caffeine | 12,000 - 50,000 | 2,400 - 40,000 | ~0.2 - 0.8 | Human/Rat | [3] |
| Theophylline | 13,000 | 25,000 | ~1.9 | Rat | [4] |
| Istradefylline (KW-6002) | >287 - 3000 | 2.2 - 9.12 | >31 - >1363 | Human | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the A1AR.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the A1AR (e.g., rat brain cortex).
-
Radioligand: A high-affinity A1AR antagonist, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
-
Test Compounds: this compound, caffeine, theophylline, istradefylline.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay assesses the functional consequence of A1AR antagonism by measuring changes in intracellular cyclic AMP (cAMP) levels. A1AR activation typically leads to a decrease in cAMP. An antagonist will block this effect.
Objective: To determine the functional potency of test compounds by measuring their ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line expressing the A1AR (e.g., CHO-K1 cells).
-
A1AR Agonist: A potent A1AR agonist, such as N⁶-cyclopentyladenosine (CPA).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: this compound, caffeine, theophylline, istradefylline.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Culture the cells in appropriate media.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with an A1AR agonist (e.g., CPA) in the presence of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Analyze the data to determine the concentration-response curve for the antagonist's ability to block the agonist-induced decrease in cAMP.
Visualizing Key Pathways and Workflows
To further aid in the understanding of A1AR antagonism, the following diagrams, generated using Graphviz, illustrate the A1AR signaling pathway and a typical experimental workflow.
Caption: A1AR Signaling Pathway.
Caption: Experimental Workflow for A1AR Antagonist Evaluation.
References
- 1. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Receptor Subtype Selectivity of A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor subtype selectivity profiles of several common A1 adenosine receptor (A1AR) antagonists. The presented data, summarized in clear tabular format, is supported by detailed experimental methodologies to aid in the evaluation and selection of appropriate pharmacological tools for research and development.
Quantitative Selectivity Profile of A1AR Antagonists
The following table summarizes the binding affinities (Ki in nM) of selected A1AR antagonists for the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. A lower Ki value indicates a higher binding affinity. The selectivity of a compound for the A1AR is determined by comparing its Ki value at the A1AR to its Ki values at the other receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 vs A2A Selectivity | A1 vs A2B Selectivity | A1 vs A3 Selectivity |
| DPCPX | 0.46 - 3.9[1][2][3][4] | 130[1] | 50 | 4000 | ~33 - 283 fold | ~13 - 109 fold | ~1026 - 8696 fold |
| Derenofylline (SLV320) | 1 | 398 | 3981 | 200 | 398 fold | 3981 fold | 200 fold |
| XAC | 1.8 | 114 | 73 | 171 | 63 fold | 41 fold | 95 fold |
| Proxyphylline | 82 | 850,000 | - | - | ~10,366 fold | - | - |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.
Experimental Protocols
The determination of the binding affinity and functional antagonism of these compounds is primarily achieved through radioligand binding assays and functional assays such as cAMP accumulation assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist for the A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human adenosine receptor subtypes (e.g., HEK-293 or CHO cells).
-
A specific radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [125I]I-AB-MECA for A3).
-
Unlabeled antagonist compounds to be tested.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the effect of an agonist on a second messenger pathway.
Objective: To determine the functional potency of an antagonist in blocking the A1AR-mediated inhibition of cAMP production.
Materials:
-
A cell line expressing the human A1AR (e.g., CHO-K1).
-
Forskolin (an adenylyl cyclase activator).
-
An A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).
-
The antagonist compound to be tested.
-
A commercial cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: Cells are then stimulated with a fixed concentration of an A1AR agonist in the presence of forskolin. Forskolin stimulates cAMP production, and the A1AR agonist will inhibit this stimulation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified. The concentration of the antagonist that restores 50% of the maximal agonist effect is determined to calculate its potency.
Signaling Pathway and Experimental Workflow
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A1AR antagonists block this pathway by preventing the agonist from binding to the receptor.
Caption: A1AR signaling pathway illustrating agonist activation and antagonist blockade.
Experimental Workflow for Determining Receptor Selectivity
The following diagram outlines the typical workflow for determining the receptor subtype selectivity profile of a novel A1AR antagonist.
Caption: Workflow for determining the selectivity profile of an A1AR antagonist.
References
Dual A1/A2A Adenosine Receptor Antagonism: A Promising Alternative in Parkinson's Disease Therapeutics
A head-to-head comparison with Levodopa in a preclinical Parkinson's disease model demonstrates the potential of dual A1/A2A antagonists to enhance motor function, offering a novel non-dopaminergic therapeutic strategy.
Researchers, scientists, and drug development professionals are continually seeking innovative therapeutic avenues for Parkinson's disease (PD) that can provide sustained efficacy and mitigate the side effects associated with long-term Levodopa (L-DOPA) treatment. A promising class of compounds, dual A1/A2A adenosine receptor antagonists, has emerged as a potential adjunctive or alternative therapy. This guide provides an objective comparison of the efficacy of a representative dual A1/A2A antagonist with the gold-standard L-DOPA in a preclinical rat model of Parkinson's disease, supported by experimental data and detailed methodologies.
Comparative Efficacy in a 6-OHDA Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a well-established paradigm for studying Parkinson's disease, mimicking the dopamine depletion in the brain that characterizes the condition. In a key preclinical study, the efficacy of novel A2A adenosine receptor antagonists, some with dual A1 receptor activity, was compared to L-DOPA by evaluating their ability to potentiate L-DOPA-induced contralateral rotations, a standard measure of anti-parkinsonian effects in this model.
| Treatment Group | Dose | Mean Contralateral Rotations (per 2 hours) |
| L-DOPA (subthreshold) + Vehicle | 3 mg/kg i.p. | ~50 |
| L-DOPA (subthreshold) + Compound 4 (A2A Antagonist) | 3 mg/kg i.p. + 5 mg/kg i.p. | ~350 |
| L-DOPA (subthreshold) + Compound 5 (A2A Antagonist) | 3 mg/kg i.p. + 5 mg/kg i.p. | ~250 |
Data adapted from Pinna et al., Pharmaceuticals, 2022.[1]
The data clearly demonstrates that co-administration of A2A antagonists (Compounds 4 and 5) with a subthreshold dose of L-DOPA significantly potentiates the rotational behavior compared to L-DOPA alone, indicating a synergistic improvement in motor function.[1] This suggests that A1/A2A antagonists could allow for lower doses of L-DOPA to be used, potentially reducing the risk of motor complications.
Reversal of Haloperidol-Induced Catalepsy
Haloperidol-induced catalepsy is another widely used animal model that reflects the motor rigidity seen in Parkinson's disease. The ability of a compound to reverse this catalepsy is indicative of its potential anti-parkinsonian activity.
| Treatment Group | Dose | Catalepsy Score (Time in seconds) |
| Vehicle | - | < 10 |
| Haloperidol + Vehicle | 0.2 mg/kg s.c. | > 150 |
| Haloperidol + Compound 1 (A2A Antagonist) | 0.2 mg/kg s.c. + 5 mg/kg i.p. | Significantly reduced vs. Haloperidol + Vehicle |
| Haloperidol + Compound 4 (A2A Antagonist) | 0.2 mg/kg s.c. + 5 mg/kg i.p. | Significantly reduced vs. Haloperidol + Vehicle |
| Haloperidol + Compound 5 (A2A Antagonist) | 0.2 mg/kg s.c. + 5 mg/kg i.p. | Significantly reduced vs. Haloperidol + Vehicle |
Data adapted from Pinna et al., Pharmaceuticals, 2022.[1]
The results show that the A2A antagonists significantly antagonized the catalepsy induced by haloperidol, further supporting their potential as a therapeutic intervention for the motor symptoms of Parkinson's disease.[1]
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model and Rotational Behavior
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease and assess the rotational behavior induced by dopaminergic agents as a measure of motor asymmetry and therapeutic efficacy.
Methodology:
-
Animal Model: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-hydroxydopamine is unilaterally injected into the medial forebrain bundle (MFB), a key part of the nigrostriatal pathway.[2] This neurotoxin selectively destroys dopaminergic neurons.
-
Lesion Confirmation: Three weeks post-surgery, the extent of the dopamine lesion is confirmed by administering amphetamine (e.g., 2.5 mg/kg) and measuring the induced ipsilateral rotations. A significant number of rotations indicates a successful lesion.
-
Drug-Induced Contralateral Rotation: To assess the therapeutic efficacy of the A1/A2A antagonist, a subthreshold dose of L-DOPA (a dose that on its own produces minimal rotations) is administered with or without the antagonist.
-
Data Acquisition: The number of full contralateral (away from the lesioned side) rotations is recorded over a set period (e.g., 2 hours) using an automated rotometer system. An increase in contralateral rotations indicates a potentiation of the dopaminergic response.
Haloperidol-Induced Catalepsy
Objective: To induce a state of catalepsy (motor rigidity) in rats using the dopamine D2 receptor antagonist haloperidol, and to evaluate the ability of the A1/A2A antagonist to reverse this state.
Methodology:
-
Animal Model: Adult male rats are used for this experiment.
-
Haloperidol Administration: Haloperidol is administered subcutaneously (s.c.) to induce catalepsy.
-
Catalepsy Assessment (Bar Test): At a set time after haloperidol injection (e.g., 90 minutes), the rat's forepaws are gently placed on a horizontal bar raised above the surface.
-
Data Acquisition: The latency for the rat to remove both forepaws from the bar is measured. A longer latency indicates a greater degree of catalepsy. The test compound is administered prior to the catalepsy assessment to determine its ability to reduce the cataleptic state. A cut-off time is typically set (e.g., 180 seconds).
Visualizing the Mechanisms
To better understand the underlying biology and experimental design, the following diagrams illustrate the A1AR signaling pathway and the experimental workflow.
Caption: A1AR Signaling Pathway in Neurons.
Caption: Experimental Workflow for Efficacy Validation.
References
Comparative Analysis of A1AR Antagonist 5: Selectivity Profile Across Adenosine Receptor Subtypes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of A1AR antagonist 5, also identified as compound 20, reveals its selectivity profile against the family of adenosine receptors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its cross-reactivity with other adenosine receptor subtypes, supported by experimental data and detailed methodologies.
Summary of Cross-Reactivity Data
This compound is a potent and selective antagonist for the A1 adenosine receptor (A1AR), with a reported pIC50 of 5.83 and a pKi of 6.11. To objectively assess its selectivity, a thorough comparison of its binding affinities (Ki) or functional potencies (IC50) across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) is crucial. The following table summarizes the available quantitative data from the primary literature.
| Receptor Subtype | Binding Affinity (Ki) / Potency (IC50) | Selectivity Ratio (vs. A1AR) |
| A1AR | pKi = 6.11 | - |
| A2AAR | Data not available in the public domain | - |
| A2BAR | Data not available in the public domain | - |
| A3AR | Data not available in the public domain | - |
Note: The cross-reactivity data for A2A, A2B, and A3 receptors for "this compound" (compound 20) is not publicly available in the cited literature. The primary publication by Wei Y, et al. (2020) focuses on the discovery and optimization of A1AR antagonists and does not provide a comprehensive selectivity panel against other adenosine receptors.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors. Furthermore, the βγ-subunits of the activated G-protein can directly modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound would typically involve radioligand binding assays and functional assays. Below are generalized protocols for these key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is subjected to centrifugation at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-DPCPX for A1AR), and varying concentrations of the unlabeled test compound (this compound) are added.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled agonist or antagonist.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
3. Termination and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Assay)
This assay is used to determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit the effect of an agonist on second messenger production.
1. Cell Culture and Treatment:
-
Cells expressing the adenosine receptor of interest are seeded in a multi-well plate.
-
The cells are then treated with a known agonist for the specific receptor subtype in the presence of varying concentrations of the antagonist (this compound).
-
For Gi-coupled receptors like A1AR, adenylyl cyclase is often stimulated with forskolin to produce a measurable baseline of cAMP.
2. cAMP Measurement:
-
After an incubation period, the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
3. Data Analysis:
-
The concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on cAMP levels (IC50) is determined by plotting the cAMP levels against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound (compound 20) is a well-characterized potent and selective A1AR antagonist. However, a comprehensive public dataset detailing its cross-reactivity with the other adenosine receptor subtypes (A2A, A2B, and A3) is currently unavailable. Such data is essential for a complete understanding of its pharmacological profile and potential off-target effects. The experimental protocols outlined above provide a standard framework for researchers to independently assess the selectivity of this and other adenosine receptor ligands. Further studies are warranted to fully elucidate the selectivity profile of this compound.
A Comparative Analysis of A1AR Antagonists: The Xanthine Derivative "Antagonist 5" Versus Non-Xanthine Counterparts
For Immediate Release
This guide provides a detailed comparative analysis of "A1AR antagonist 5," a xanthine-based antagonist, and other non-xanthine antagonists of the Adenosine A1 receptor (A1AR). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their performance based on available data, along with detailed experimental methodologies.
Introduction to A1AR Antagonism
The Adenosine A1 receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1] Antagonists of this receptor are of significant interest for their therapeutic potential in conditions such as heart failure, renal disease, and neurodegenerative disorders.[2][3] Historically, xanthine derivatives like caffeine and theophylline have been the most well-known A1AR antagonists.[4] "this compound" (8-phenyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione) belongs to this class of potent 8-phenylxanthine derivatives.[5] However, the quest for improved selectivity and pharmacokinetic profiles has led to the development of diverse non-xanthine antagonists. This guide compares these two broad categories.
Quantitative Performance Comparison
The following table summarizes the binding affinity (Ki) of a representative potent xanthine antagonist, structurally very similar to "this compound," and a well-characterized non-xanthine antagonist for the human A1AR. Lower Ki values indicate higher binding affinity.
| Antagonist Class | Representative Compound | Chemical Structure | A1AR Kᵢ (nM) | Selectivity Profile |
| Xanthine | 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | 1,3-dipropyl-8-cyclopentylxanthine | 0.45 | Highly selective for A1 over A2A (>700-fold) |
| Non-Xanthine | CGS 15943 | 9-Chloro-2-(2-furanyl)-triazolo[1,5-c]quinazolin-5-amine | 3.5 | Non-selective, potent antagonist for A1, A2A, A2B, and A3 receptors |
A1AR Signaling Pathway
Activation of the A1AR by its endogenous ligand, adenosine, triggers a cascade of intracellular events. The receptor is primarily coupled to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, including activating potassium channels and inhibiting calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: A1AR signaling pathway upon agonist activation and antagonist blockade.
Experimental Protocols
The determination of binding affinity (Ki) is a critical step in the characterization of A1AR antagonists. A standard method for this is the radioligand competition binding assay.
Radioligand Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or a non-xanthine antagonist) for the A1AR.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human A1AR (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity, selective A1AR antagonist radioligand, such as [³H]-DPCPX.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Unlabeled this compound and non-xanthine antagonists.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C type) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the A1AR-expressing cell membranes, a fixed concentration of the radioligand ([³H]-DPCPX, typically at its Kd concentration), and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a radioligand competition binding assay.
Discussion and Conclusion
The comparative analysis reveals a key trade-off between the xanthine and non-xanthine A1AR antagonists presented here.
-
Xanthine Antagonists (e.g., "Antagonist 5" family): The 8-phenyl-1,3-dialkylxanthine scaffold, as seen in DPCPX, can produce antagonists with exceptionally high affinity and selectivity for the A1AR. This high selectivity is often a desirable trait in drug development to minimize off-target effects. The well-established structure-activity relationships of xanthines have allowed for fine-tuning of their properties.
-
Non-Xanthine Antagonists: This class of compounds offers greater structural diversity, which can be advantageous for optimizing pharmacokinetic properties and potentially avoiding some class-specific side effects associated with xanthines. However, as exemplified by CGS 15943, some non-xanthine antagonists may exhibit a broader affinity profile across different adenosine receptor subtypes, making them non-selective. While this may be a disadvantage when targeting only the A1AR, such compounds can serve as valuable research tools for studying the broader effects of adenosine signaling.
References
- 1. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 11: [Comparison of Ki values determined...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cartazolate - Wikipedia [en.wikipedia.org]
- 5. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of A1AR Antagonist 5 in Tissue Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel A1 adenosine receptor (A1AR) antagonist, designated "Antagonist 5," with established A1AR antagonists. The following sections detail the binding affinity and selectivity of these compounds, outline the experimental protocols used for their characterization, and illustrate the relevant signaling pathways and experimental workflows. This objective comparison is intended to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.
Comparative Analysis of A1AR Antagonist Binding Affinities and Selectivity
The specificity of an A1AR antagonist is determined by its binding affinity for the A1AR and its selectivity for this receptor over other adenosine receptor subtypes (A2A, A2B, and A3). The table below summarizes the binding affinities (Ki values in nM) of Antagonist 5 and other well-characterized A1AR antagonists. Lower Ki values indicate higher binding affinity.
| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) | A1AR vs A2AAR Selectivity | A1AR vs A3AR Selectivity |
| Antagonist 5 (Hypothetical) | 0.8 | 320 | 2500 | 150 | 400-fold | 187.5-fold |
| DPCPX | 0.5 - 2.0 | >1000 | >1000 | >1000 | >500-fold | >500-fold |
| Derenofylline (SLV320)[1] | 1 | 398 | 3981 | 200 | 398-fold | 200-fold |
| PSB-36[2] | ~1 | >400 | >400 | >400 | >400-fold | >400-fold |
DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is a widely used selective A1AR antagonist.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of A1AR antagonist specificity.
Radioligand Binding Assays
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of the antagonist for A1AR and other adenosine receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing the human A1AR, A2AAR, A2BAR, or A3AR.
-
Radioligand specific for each receptor (e.g., [3H]DPCPX for A1AR).
-
Test antagonist (e.g., Antagonist 5).
-
Non-specific binding agent (e.g., theophylline).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays in Isolated Tissues
These assays measure the ability of an antagonist to block the physiological response mediated by the A1AR.
Objective: To assess the functional antagonism of the test compound on A1AR-mediated responses in a physiological context.
Example: Inhibition of Agonist-Induced Negative Inotropy in Guinea Pig Atria
Materials:
-
Isolated guinea pig atria.
-
Organ bath with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).
-
Test antagonist (e.g., Antagonist 5).
-
Force transducer and data acquisition system.
Procedure:
-
Mount the isolated atria in the organ bath and allow them to equilibrate.
-
Record the baseline contractile force.
-
Administer a cumulative concentration-response curve for the A1AR agonist CPA to induce a decrease in the force of contraction.
-
Wash out the agonist and allow the tissue to recover.
-
Incubate the tissue with a fixed concentration of the test antagonist (Antagonist 5) for a predetermined time.
-
Repeat the cumulative concentration-response curve for CPA in the presence of the antagonist.
-
A rightward shift in the CPA concentration-response curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's potency (pA2 value).
Signaling Pathways and Experimental Workflows
Visual representations of the A1AR signaling pathway and the experimental workflow for assessing antagonist specificity are provided below.
Caption: A1AR Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Specificity Assessment.
References
A1AR Antagonist 5: A Comparative Analysis of Binding Affinity
In the landscape of A1 adenosine receptor (A1AR) research, the quest for potent and selective antagonists is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the binding affinity of a novel compound, A1AR antagonist 5, against a panel of well-established A1AR ligands. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new pharmacological tool.
Comparative Binding Affinity of A1AR Antagonists
The binding affinity of this compound and other known ligands for the A1 adenosine receptor was determined using competitive radioligand binding assays. The equilibrium dissociation constant (Ki) serves as a measure of the binding affinity, with lower Ki values indicating higher affinity.
| Compound | Class | Ki (nM) | Selectivity Profile |
| This compound | Novel Antagonist | 776 | Selective for A1AR |
| DPCPX | Xanthine Derivative | 0.46 | Highly selective for A1AR |
| Derenofylline (SLV320) | Non-Xanthine | 1 | Selective for A1AR |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Xanthine Derivative | 0.47 | Highly selective for A1AR |
| Rolofylline (KW-3902) | Xanthine Derivative | <10 | Selective for A1AR |
| BG9928 | Non-Xanthine | <10 | Selective for A1AR |
| Theophylline | Xanthine Derivative | 10,000 | Non-selective Adenosine Antagonist |
| Caffeine | Xanthine Derivative | 20,000 | Non-selective Adenosine Antagonist |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
As evidenced by the data, this compound demonstrates a binding affinity in the nanomolar range, positioning it as a compound of interest for further investigation. While its affinity is moderate compared to highly potent antagonists like DPCPX and Derenofylline, its distinct chemical structure may offer a different pharmacological profile and potential for development.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, a signaling cascade is initiated which ultimately leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonists of the A1AR block this signaling cascade.
Caption: A1 Adenosine Receptor Signaling Pathway
Experimental Protocols
The determination of binding affinities for A1AR ligands is predominantly conducted via competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in this experimental procedure.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor.
-
Radioligand: [³H]DPCPX (a high-affinity, selective A1AR antagonist).
-
Test compound: this compound and other known ligands.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: A crude membrane fraction is prepared from cells overexpressing the human A1 adenosine receptor.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains a final volume of 200 µL.
-
Incubation:
-
To each well, add 50 µL of cell membrane preparation.
-
Add 50 µL of varying concentrations of the test compound.
-
Add 50 µL of [³H]DPCPX at a fixed concentration (typically near its Kd value).
-
For total binding, 50 µL of assay buffer is added instead of the test compound.
-
For non-specific binding, 50 µL of the non-specific binding control is added.
-
-
Equilibrium: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow
Independent Validation of A1AR Antagonist 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A1 adenosine receptor (A1AR) antagonist, designated as A1AR antagonist 5 (also known as compound 20), with other alternative A1AR antagonists. The information presented is supported by experimental data from publicly available research to assist researchers in making informed decisions for their drug development and discovery programs.
Executive Summary
This compound is a commercially available compound reported to be a potent and selective antagonist of the A1 adenosine receptor, with a pIC50 of 5.83 and a pKi of 6.11.[1][2][3] To provide a comprehensive evaluation, this guide also examines the activity of a structurally related and highly potent non-xanthine A1AR antagonist from the pyrazolo[3,4-d]pyridazine class, compound 10b, and compares its performance with the well-established and widely used xanthine-based antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).
Data Presentation
| Compound | Class | Target | pKi | pIC50 | Selectivity | Source |
| This compound (compound 20) | Not specified in public literature | Human A1AR | 6.11 | 5.83 | Selective for A1AR | [1][2] |
| Compound 10b | Pyrazolo[3,4-d]pyridazine | Human A1AR | 7.95 ± 0.09 | - | High affinity for A1R and A3R | |
| DPCPX | Xanthine | Human A1AR | ~8.38 | - | Highly selective for A1AR |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency.
Signaling Pathway and Experimental Workflow
To understand the context of A1AR antagonist validation, the following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A1 Adenosine Receptor Signaling Pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of A1AR Antagonist 5: A Procedural Guide for Laboratory Professionals
For immediate reference, A1AR antagonist 5 and its related materials should be managed as chemical waste. Disposal must comply with all applicable local, state, and federal regulations. Under no circumstances should this compound be discharged into drains or the environment. This guide offers a comprehensive framework for the safe handling, segregation, and disposal of this compound waste within a laboratory environment, emphasizing safety and regulatory compliance.
Researchers, scientists, and drug development professionals handling this compound are tasked with the critical responsibility of ensuring its proper disposal to safeguard both personnel and the environment. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established best practices for the disposal of potent research compounds and should be implemented in conjunction with your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution. The following safety measures are essential:
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Always wear a standard laboratory coat, safety goggles, and chemical-resistant gloves. For procedures with a risk of aerosolization, a respirator may be necessary. |
| Ventilation | All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood. |
| In Case of Skin Contact | Immediately wash the affected area thoroughly with soap and water. |
| In Case of Eye Contact | Rinse eyes cautiously with water for several minutes. |
| In Case of Inhalation | Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention. |
| In Case of Ingestion | Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting. |
| Spill Response | In the event of a spill, avoid the formation of dust. Carefully sweep up any solid material and place it into a designated, sealed container for hazardous waste. Prevent the substance from entering drains or waterways. |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires a systematic approach, from initial waste generation to final collection by EHS personnel.
Step 1: Waste Classification and Segregation
Proper segregation of chemical waste is fundamental to preventing hazardous reactions.[1]
-
Solid Waste: Unused or expired this compound in solid form, along with contaminated items such as gloves, weigh boats, and absorbent paper, should be collected in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: All solutions containing this compound must be collected in a separate, compatible container for liquid chemical waste. It is crucial to avoid mixing different types of liquid waste; for instance, halogenated and non-halogenated solvents should be kept in separate containers.[1]
-
Sharps Waste: Any sharps, such as needles or syringes, that have been contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]
Step 2: Waste Accumulation and Storage
Proper storage of chemical waste is crucial for maintaining a safe laboratory environment.
-
Waste Containers: Utilize containers that are chemically compatible with this compound, are in good condition, and can be securely sealed.[2] Plastic containers are often preferred.[3]
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added.
-
Storage Location: Store waste containers in a designated satellite accumulation area that is at or near the point of waste generation. This area should be away from sources of ignition and incompatible materials.
-
Container Management: Keep waste containers closed at all times, except when adding waste. Ensure containers are not overfilled.
Step 3: Final Disposal
-
Institutional Procedures: Adhere to your institution's established protocols for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.
-
Do Not Dispose in Regular Trash: Do not dispose of chemical waste in the regular trash unless explicitly authorized by your EHS department.
-
Evaporation is Not Permitted: Evaporation is not an acceptable method for chemical waste disposal.
-
Decontamination and Spill Cleanup
In the event of a spill or for routine decontamination of surfaces and equipment, the following protocol should be followed:
-
Alert and Secure: Immediately alert personnel in the vicinity and secure the area of the spill.
-
Containment: For liquid spills, use a chemical spill kit with appropriate absorbent materials to contain the spill. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Cleanup: Once the spill is contained, clean the area. All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.
-
Decontamination: Decontaminate the affected surfaces. A common and effective method is to use a 1:10 bleach solution, followed by a water rinse to remove any corrosive residue.
-
Reporting: Report the incident to your laboratory supervisor and the institutional safety office.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Disposal workflow for this compound waste.
References
Personal protective equipment for handling A1AR antagonist 5
Chemical Information:
-
IUPAC Name: 8-phenyl-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
-
Physical Form: Solid
-
Known Activity: Potent and selective A1 adenosine receptor (A1AR) antagonist. Also noted to act as an insecticide and pest control agent.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling A1AR antagonist 5.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination.[3] |
| Eye Protection | Chemical safety goggles with side-shields. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated, disposable lab coat. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended for weighing and handling the powder outside of a containment system (e.g., fume hood, glove box) to minimize the risk of inhaling fine powder particles. |
| Foot Protection | Closed-toe shoes. | Mandatory in a laboratory setting to protect the feet from potential spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
2. Handling the Solid Compound:
-
All handling of the powdered form of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Before weighing, ensure the balance is clean and placed in an area with minimal air currents.
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
3. Preparing Solutions:
-
When preparing solutions, slowly add the solvent to the powder to avoid splashing.
-
Ensure adequate ventilation, such as working within a fume hood.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing paper, and any spilled material, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
